molecular formula C29H35N7O4 B1679314 RGB-286638 free base CAS No. 784210-88-4

RGB-286638 free base

カタログ番号: B1679314
CAS番号: 784210-88-4
分子量: 545.6 g/mol
InChIキー: XLSYZSRXVVCHLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RGB-286638 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

特性

IUPAC Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O4/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSYZSRXVVCHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229072
Record name RGB-286638 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784210-88-4
Record name N-[1,4-Dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784210-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RGB-286638 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784210884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RGB-286638 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RGB-286638 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAJ98SC2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action

Introduction

RGB-286638 is a novel, synthetic indenopyrazole compound that has demonstrated potent anti-tumor activity in preclinical and early clinical studies.[1] As a multi-targeted kinase inhibitor, its primary mechanism of action revolves around the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of RGB-286638 free base, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Chemical Properties

RGB-286638 is chemically identified as 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea.[3][4]

Table 1: Chemical and Physical Properties of RGB-286638

PropertyValue
Molecular FormulaC29H37N7O4
Molecular Weight545.63 g/mol (Free Base)
AppearanceSolid
CAS Number784210-87-3

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

The principal mechanism of action of RGB-286638 is the inhibition of a range of protein kinases, with particularly high potency against several members of the cyclin-dependent kinase (CDK) family.[1][5] These kinases are pivotal in orchestrating the cell cycle and regulating gene transcription. Dysregulation of CDK activity is a common feature in many human cancers, making them attractive therapeutic targets.[1]

RGB-286638 exhibits inhibitory activity against both cell cycle-related and transcriptional CDKs.[2][3] Its ability to target multiple CDKs contributes to its broad anti-proliferative effects across various cancer cell lines.[1]

Primary Molecular Targets

In vitro cell-free kinase assays have quantified the inhibitory activity of RGB-286638 against a panel of kinases. The compound demonstrates nanomolar potency against several key CDKs and other cancer-relevant kinases.

Table 2: In Vitro Kinase Inhibitory Activity of RGB-286638 (IC50 Values)

Kinase TargetIC50 (nM)
cyclin T1-CDK91
cyclin B1-CDK12
cyclin E-CDK23
GSK-3β3
cyclin D1-CDK44
cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

Signaling Pathways and Cellular Effects

The inhibition of its target kinases by RGB-286638 triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The key signaling pathways and cellular consequences are detailed below.

Inhibition of Transcriptional CDKs and Downstream Effects

A primary mode of action for RGB-286638 is the potent inhibition of transcriptional CDKs, most notably CDK9.[2][3] CDK9, in complex with cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation.

By inhibiting CDK9, RGB-286638 leads to a reduction in RNAPII phosphorylation.[3][7] This transcriptional arrest has several profound consequences for cancer cells:

  • Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is highly dependent on continuous RNAPII activity. Inhibition of transcription by RGB-286638 leads to a rapid decrease in the levels of these proteins, sensitizing cancer cells to apoptosis.[3]

  • Induction of p53: Transcriptional arrest can induce nucleolar stress, leading to the stabilization and activation of the tumor suppressor protein p53.[3][7] RGB-286638 treatment has been shown to trigger p53 accumulation and enhance its DNA binding activity. This p53 activation can, in turn, induce apoptosis.[3]

  • p53-Independent Apoptosis: Notably, RGB-286638 induces apoptosis in cancer cells irrespective of their p53 status (wild-type, mutant, or null).[3][7] This suggests that the potent induction of apoptosis through the downregulation of anti-apoptotic proteins can circumvent the need for a functional p53 pathway.[7]

G cluster_0 RGB-286638 RGB-286638 CDK9/Cyclin T1 CDK9/Cyclin T1 RGB-286638->CDK9/Cyclin T1 inhibits RNAPII RNAPII CDK9/Cyclin T1->RNAPII phosphorylates p-RNAPII p-RNAPII RNAPII->p-RNAPII Transcription Transcription p-RNAPII->Transcription Anti-apoptotic proteins (Mcl-1, XIAP) Anti-apoptotic proteins (Mcl-1, XIAP) Transcription->Anti-apoptotic proteins (Mcl-1, XIAP) Apoptosis Apoptosis Anti-apoptotic proteins (Mcl-1, XIAP)->Apoptosis inhibits G cluster_1 RGB-286638 RGB-286638 CDK4/Cyclin D CDK4/Cyclin D RGB-286638->CDK4/Cyclin D inhibits CDK2/Cyclin E CDK2/Cyclin E RGB-286638->CDK2/Cyclin E inhibits Rb Rb CDK4/Cyclin D->Rb phosphorylates CDK2/Cyclin E->Rb phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F Rb->E2F sequesters G1/S Transition G1/S Transition E2F->G1/S Transition promotes G Cell Culture Cell Culture Treatment with RGB-286638 Treatment with RGB-286638 Cell Culture->Treatment with RGB-286638 Cell Lysis Cell Lysis Treatment with RGB-286638->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Antibody Incubation Antibody Incubation Western Blotting->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

References

RGB-286638 Free Base: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Multi-Targeted Kinase Inhibitor RGB-286638, Focusing on its Preclinical Efficacy, Mechanism of Action, and Early Clinical Development.

Introduction

RGB-286638 is a novel, potent, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in hematologic malignancies such as multiple myeloma.[1][2] This technical guide provides a comprehensive overview of RGB-286638 free base for researchers, scientists, and drug development professionals, summarizing its chemical properties, mechanism of action, preclinical data, and early clinical findings.

Chemical Properties

RGB-286638 is a cyclin-dependent kinase (CDK) inhibitor. The free base form has the following chemical properties:

PropertyValue
Chemical Name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea
Molecular Formula C29H35N7O4
Molecular Weight 545.64 g/mol
CAS Number 784210-88-4

Mechanism of Action

RGB-286638 is a broad-spectrum kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and transcription.[1][3] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II (RNAPII) phosphorylation and a subsequent block in transcription.[1][4] This disruption of transcription preferentially affects the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, thereby promoting apoptosis in cancer cells.[3]

The anti-cancer activity of RGB-286638 is mediated through both p53-dependent and p53-independent apoptotic pathways, making it a promising candidate for tumors with varying p53 mutational status.[1][2]

P53-Dependent Apoptosis

In cancer cells with wild-type p53, RGB-286638 treatment leads to the inhibition of Mdm2 expression.[1] This reduces the degradation of p53, leading to its accumulation and activation.[1] Activated p53 then transcriptionally upregulates pro-apoptotic target genes, culminating in caspase activation and programmed cell death.

p53_dependent_pathway RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 inhibits RNAPII RNA Polymerase II (p-Ser2/5) CDK9->RNAPII phosphorylates Mdm2 Mdm2 RNAPII->Mdm2 transcription p53 p53 Mdm2->p53 inhibits Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bax, PUMA) p53->Pro_Apoptotic_Genes activates Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

p53-Dependent Apoptotic Pathway of RGB-286638.
P53-Independent Apoptosis

In cancer cells lacking functional p53, RGB-286638 induces apoptosis primarily through the inhibition of transcriptional CDKs.[1] This leads to a rapid downregulation of critical anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP.[3] The loss of these survival signals triggers the activation of the caspase cascade and subsequent apoptosis, bypassing the need for p53.

p53_independent_pathway RGB286638 RGB-286638 Transcriptional_CDKs Transcriptional CDKs (e.g., CDK9) RGB286638->Transcriptional_CDKs inhibits RNAPII RNA Polymerase II (p-Ser2/5) Transcriptional_CDKs->RNAPII phosphorylates Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Mcl-1, XIAP) RNAPII->Anti_Apoptotic_Genes transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins Anti_Apoptotic_Genes->Anti_Apoptotic_Proteins translation Caspases Caspases Anti_Apoptotic_Proteins->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

p53-Independent Apoptotic Pathway of RGB-286638.

Quantitative Data

In Vitro Kinase Inhibitory Activity

RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for several key CDKs.

Kinase TargetIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
GSK-3β3
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154

Data sourced from MedchemExpress and Cirstea et al., 2013.[1]

Phase I Clinical Trial Pharmacokinetics

A Phase I clinical trial in patients with solid tumors provided key pharmacokinetic parameters for RGB-286638 administered intravenously.

ParameterValue
Maximum Tolerated Dose (MTD) 120 mg/day (i.v. for 5 days every 28 days)
Dose-Limiting Toxicities AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, increased troponin T
Plasma Pharmacokinetics Linear over the studied doses
Interpatient Variability in Clearance Moderate (7%-36%)
Primary Metabolism CYP3A4

Data sourced from Eskens et al., 2014.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of RGB-286638.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of RGB-286638 for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with RGB-286638 seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate 4h at 37°C add_mtt->incubate solubilize Add DMSO to dissolve formazan incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT Cell Viability Assay.
Western Blotting

This technique is used to detect specific proteins in a sample.

  • Sample Preparation: Lyse cells treated with RGB-286638 in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Mdm2, cleaved caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Synthesis Assay

This assay measures the rate of new RNA synthesis.

  • Cell Treatment: Treat cells with RGB-286638 for the desired time.

  • Radiolabeling: Add [3H]-uridine to the cell culture medium and incubate for 1-2 hours.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the nucleic acids using trichloroacetic acid (TCA).

  • Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Harvest cells treated with RGB-286638 and fix them in ice-cold 70% ethanol.

  • RNAse Treatment: Treat the fixed cells with RNase A to remove RNA.

  • Propidium (B1200493) Iodide Staining: Stain the cells with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Tumor Implantation: Subcutaneously inject human multiple myeloma cells into the flank of immunodeficient mice.

  • Compound Administration: Once tumors are established, treat the mice with RGB-286638 (e.g., intravenously) or a vehicle control.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the induction of both p53-dependent and -independent apoptosis. Its strong preclinical anti-tumor activity, particularly in multiple myeloma, and the characterization of its pharmacokinetic profile in early clinical trials, provide a solid foundation for its further development as a potential cancer therapeutic. The detailed experimental protocols and mechanistic insights presented in this guide offer valuable information for researchers and drug development professionals working on novel oncology treatments.

References

RGB-286638: A Potent Multi-Targeted CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

RGB-286638 is a novel indenopyrazole-derived compound identified as a potent multi-targeted inhibitor of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of RGB-286638, detailing its IC50 values against a panel of kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Data Presentation: Inhibitory Activity of RGB-286638

The inhibitory potency of RGB-286638 has been characterized against a range of cyclin-dependent and other kinases using in vitro cell-free kinase assays. The half-maximal inhibitory concentration (IC50) and kinase inhibition constant (Ki) values are summarized below.

Target KinaseIC50 (nM)Reference
Cyclin T1-CDK91[1][3]
Cyclin B1-CDK12[1][3]
Cyclin E-CDK23[1][3]
Cyclin D1-CDK44[1][3]
Cyclin E-CDK35[1][3]
p35-CDK55[1][3]
GSK-3β3[3]
TAK15[3]
Jak250[3]
MEK154[3]

RGB-286638 is less potent against Cyclin H-CDK7 and Cyclin D3-CDK6.[1] In cellular assays using various multiple myeloma (MM) cell lines, the half-maximal effective concentration (EC50) for RGB-286638 ranged from 20 to 70 nM at 48 hours.[1][3]

Experimental Protocols

The quantitative data presented above were primarily generated using the following methodologies:

1. In Vitro Kinase Profiling (IC50/Ki Determination):

The inhibitory activity of RGB-286638 against individual CDKs and other kinases was determined using biochemical cell-free kinase assays.[1][2] While the specific proprietary details of the assays were not fully disclosed in the provided documents, a general workflow for such an assay is as follows:

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Components:

    • Purified recombinant kinase (e.g., Cyclin B1-CDK1).

    • Specific substrate for the kinase (a peptide or protein that the kinase phosphorylates).

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP), to provide the phosphate (B84403) group for the phosphorylation reaction.

    • Assay buffer providing optimal conditions for enzyme activity (pH, ionic strength, cofactors like Mg²⁺).

    • The test compound (RGB-286638) at various concentrations.

    • A control (vehicle, typically DMSO).

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.

    • The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate, followed by washing away the free ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

    • The percentage of kinase activity inhibition is calculated for each concentration of the compound relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Cell Viability and Cytotoxicity Assay (EC50 Determination):

The effect of RGB-286638 on the growth and viability of cancer cell lines was assessed using the MTT assay.[1][4]

  • Objective: To determine the concentration of a compound that reduces cell viability by 50% (EC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple.

  • Procedure:

    • Cancer cells (e.g., multiple myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of RGB-286638 or vehicle control for a specified duration (e.g., 24 or 48 hours).[1][4]

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The absorbance is directly proportional to the number of viable, metabolically active cells.

    • The EC50 value is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and experimental evaluation of RGB-286638.

Caption: Signaling pathway showing RGB-286638 inhibiting key CDKs.

G cluster_invitro In Vitro Evaluation Workflow start Start: Purified Kinases & Cancer Cell Lines kinase_assay Biochemical Kinase Assay start->kinase_assay cell_culture Cell Culture (e.g., MM cell lines) start->cell_culture ic50 Determine IC50 Values kinase_assay->ic50 end End: Characterize Inhibitor Potency & Cellular Effects ic50->end treatment Treat with RGB-286638 cell_culture->treatment mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay western_blot Western Blot for Downstream Targets (p-Rb, p-RNAPII) treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ec50 Determine EC50 Values mtt_assay->ec50 ec50->end western_blot->end apoptosis_assay->end

Caption: Experimental workflow for the in vitro evaluation of RGB-286638.

Core Signaling Pathways and Mechanism of Action

RGB-286638 exerts its anti-cancer effects by targeting multiple CDKs that are critical for two fundamental cellular processes: cell cycle progression and transcription.

  • Inhibition of Cell Cycle CDKs: By inhibiting CDK1, CDK2, and CDK4, RGB-286638 disrupts the orderly progression of the cell cycle.[1][3] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the G1/S transition.[5] Inhibition of CDK2 further enforces this G1/S checkpoint. Inhibition of CDK1, the primary mitotic kinase, leads to G2/M arrest.[5] This multi-pronged attack on the cell cycle machinery culminates in cell cycle arrest and subsequent apoptosis.[1][4]

  • Inhibition of Transcriptional CDKs: RGB-286638 is particularly potent against CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2][3] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcriptional elongation.[5] By inhibiting CDK9, RGB-286638 leads to a rapid downregulation of RNAPII phosphorylation.[1][5] This blocks the transcription of key survival genes, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP, contributing significantly to its cytotoxic effects.[1]

  • p53-Dependent and -Independent Apoptosis: The compound has been shown to induce caspase-dependent apoptosis in cancer cells regardless of their p53 status.[1][6] In p53 wild-type cells, RGB-286638 can trigger the accumulation and activation of p53.[1] However, it also effectively induces cell death in p53-mutant or deficient cells, demonstrating a valuable p53-independent mechanism of action, likely through the direct inhibition of transcription of survival genes.[1][6]

References

RGB-286638 Free Base: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor, belonging to the indenopyrazole class of compounds, with potent activity against a spectrum of protein kinases implicated in cancer pathogenesis.[1][2] This technical guide provides a comprehensive overview of the target kinases of RGB-286638 free base, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound in oncology research.

RGB-286638 has demonstrated significant anti-tumor activity in various preclinical models, both in vitro and in vivo.[1] Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, RGB-286638 exhibits potent inhibitory activity against transcriptional CDKs, such as CDK9, which plays a crucial role in regulating gene expression through the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2]

Target Kinase Profile of RGB-286638

RGB-286638 has been characterized as a potent inhibitor of multiple kinases. The following tables summarize the in vitro inhibitory activity of RGB-286638 against a panel of CDKs and other cancer-relevant kinases.

Table 1: Inhibitory Activity of RGB-286638 against Cyclin-Dependent Kinases (CDKs)

Kinase TargetIC50 (nM)
Cyclin T1-CDK91[2][4][5][6]
Cyclin B1-CDK12[2][4][5][6]
Cyclin E-CDK23[2][4][5][6]
Cyclin D1-CDK44[2][4][5][6]
Cyclin E-CDK35[2][4][5][6]
p35-CDK55[2][4][5][6]

Table 2: Inhibitory Activity of RGB-286638 against Other Kinases

Kinase TargetIC50 (nM)
GSK-3β3[4][5][6]
TAK15[4][5][6]
Jak250[4][5][6]
MEK154[4][5][6]

Mechanism of Action

RGB-286638 exerts its anti-tumor effects through the modulation of key signaling pathways involved in cell proliferation and survival. A primary mechanism is the inhibition of transcriptional CDKs, particularly CDK9.

RGB-286638_Mechanism_of_Action cluster_transcription Transcription Regulation cluster_apoptosis Apoptosis Induction RGB-286638 RGB-286638 CDK9 CDK9 RGB-286638->CDK9 inhibits RNAPII_CTD RNA Polymerase II C-Terminal Domain CDK9->RNAPII_CTD phosphorylates p_RNAPII_CTD Phosphorylated RNAPII-CTD Transcription Gene Transcription (e.g., Mcl-1, XIAP) p_RNAPII_CTD->Transcription promotes Apoptosis Apoptosis Transcription->Apoptosis inhibition of anti-apoptotic genes leads to

Caption: Simplified signaling pathway of RGB-286638's mechanism of action.

Inhibition of CDK9 by RGB-286638 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][7] This event is critical for the transition from transcription initiation to elongation. Consequently, the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is downregulated, leading to the induction of caspase-dependent apoptosis in cancer cells.[2][7] This activity has been observed in both p53 wild-type and mutant cancer cell lines, suggesting a p53-independent mechanism of action.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of RGB-286638 against target kinases.

Kinase_Assay_Workflow start Start reagents Prepare Assay Components: - Kinase - Substrate - ATP - RGB-286638 dilutions start->reagents incubation Incubate kinase, substrate, and RGB-286638 at room temperature reagents->incubation initiate Initiate reaction by adding ATP incubation->initiate reaction Allow kinase reaction to proceed initiate->reaction stop Stop reaction reaction->stop detect Detect kinase activity (e.g., phosphorylation of substrate) stop->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinases (e.g., CDK9/cyclin T1)

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Kinase detection system (e.g., phosphorescence counter, antibody-based detection)

Procedure:

  • Prepare serial dilutions of RGB-286638 in assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted RGB-286638.

  • Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction using a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using a specific antibody that recognizes the phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the log concentration of RGB-286638 to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of RGB-286638 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MM.1S, U266)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of RGB-286638 and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This protocol is used to investigate the effect of RGB-286638 on the phosphorylation of the C-terminal domain of RNA Polymerase II.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-phospho-RNAPII (Ser5), anti-total RNAPII

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with RGB-286638 at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phosphorylated and total RNAPII.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of RNAPII phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of RGB-286638 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human cancer cell line

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer RGB-286638 (e.g., via intravenous or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dose.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of RGB-286638.

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor with significant potential for the treatment of various cancers. Its ability to inhibit multiple CDKs, particularly the transcriptional kinase CDK9, provides a strong rationale for its anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide offer a framework for the further investigation and characterization of this promising therapeutic candidate. As research continues, a deeper understanding of the intricate mechanisms of RGB-286638 will be crucial for its successful clinical development and application.

References

RGB-286638: An In-Depth Technical Guide on its Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the core mechanism of RGB-286638, with a specific focus on its effects on cell cycle progression. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of this compound.

Mechanism of Action

RGB-286638 functions primarily as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription.[1][4] By targeting these kinases, RGB-286638 effectively disrupts the orderly progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis.[5][6]

The primary molecular mechanism involves the inhibition of transcriptional CDKs, such as CDK9, which leads to the downregulation of RNA polymerase II (RNAPII) phosphorylation.[1][7] This, in turn, suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1] Furthermore, RGB-286638's inhibition of cell cycle-specific CDKs, including CDK1, CDK2, and CDK4, prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), a critical step for the G1/S phase transition.[1][3]

Quantitative Data: Kinase Inhibition Profile

RGB-286638 exhibits potent inhibitory activity against a spectrum of kinases, with a particularly high affinity for several key CDKs. The half-maximal inhibitory concentrations (IC50) from in vitro cell-free kinase assays are summarized below.

Kinase TargetIC50 (nM)
Cyclin T1/CDK91[1][8][9]
Cyclin B1/CDK12[1][8][9]
Cyclin E/CDK23[1][8][9]
Cyclin D1/CDK44[1][8][9]
Cyclin E/CDK35[1][8][9]
p35/CDK55[1][8][9]
Cyclin H/CDK744[1]
Cyclin D3/CDK655[1]
GSK-3β3[8][9]
TAK15[8][9]
Jak250[8][9]
MEK154[8][9]

Effect on Cell Cycle Progression

Treatment of cancer cells with RGB-286638 leads to significant alterations in cell cycle distribution. Specifically, DNA cell cycle analysis of multiple myeloma (MM) cell lines, such as MM.1S, treated with 50nM RGB-286638 revealed a G1 and G2/M cell cycle arrest at 12 hours, which was followed by the emergence of a sub-G1 fraction, indicative of apoptosis, at 24 hours.[1]

Signaling Pathway of RGB-286638 in Cell Cycle Inhibition

RGB-286638_Signaling_Pathway RGB RGB-286638 CDK1_B CDK1/Cyclin B RGB->CDK1_B CDK2_E CDK2/Cyclin E RGB->CDK2_E CDK4_D CDK4/Cyclin D RGB->CDK4_D CDK9_T CDK9/Cyclin T RGB->CDK9_T G2_M_Arrest G2/M Arrest Rb Rb CDK2_E->Rb phosphorylates CDK4_D->Rb phosphorylates RNAPII RNA Polymerase II CDK9_T->RNAPII phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb G1_Arrest G1 Arrest pRb->G1_Arrest G1_S_Genes G1/S Transition Genes E2F->G1_S_Genes activates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1, XIAP) pRNAPII p-RNA Polymerase II pRNAPII->Transcription Apoptosis Apoptosis pRNAPII->Apoptosis

Caption: Signaling pathway of RGB-286638 leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution in response to RGB-286638 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][10][11]

Materials:

  • Cell culture medium

  • RGB-286638 stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (DNase-free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of RGB-286638 (e.g., 50 nM) or vehicle control for the specified time points (e.g., 12 and 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with RGB-286638.[1]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin A, anti-Cyclin B1, anti-CDK1, anti-p-Rb, anti-Rb, anti-p-RNAPII, anti-RNAPII, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with RGB-286638 as described above. Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative protein expression or phosphorylation levels, normalizing to a loading control like GAPDH.

Experimental Workflow for Cell Cycle Analysis```dot

digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with\nRGB-286638 or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvesting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation in\n70% Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; staining [label="PI/RNase Staining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry\nAcquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Cell Cycle Phases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantified\nCell Distribution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> harvest; harvest -> fixation; fixation -> staining; staining -> flow; flow -> analysis; analysis -> end; }

Caption: Dual apoptotic pathways induced by RGB-286638 in different p53 contexts.

Conclusion

RGB-286638 is a potent, multi-targeted kinase inhibitor that effectively disrupts cell cycle progression and induces apoptosis in cancer cells. Its ability to inhibit key cell cycle and transcriptional CDKs, coupled with its dual p53-dependent and -independent mechanisms of action, makes it a promising candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its core effects on the cell cycle, offering valuable information for the scientific and drug development communities.

References

RGB-286638: A Multi-Targeted Kinase Inhibitor Modulating Transcriptional Regulation in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RGB-286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs) with significant implications for transcriptional regulation in cancer biology. This indenopyrazole-derived compound demonstrates nanomolar activity against a range of CDKs, most notably the transcriptional CDKs, leading to the suppression of RNA polymerase II (RNAPII) phosphorylation and subsequent inhibition of transcription. Its mechanism of action culminates in the induction of apoptosis through both p53-dependent and -independent pathways, highlighting its potential as a therapeutic agent in cancers with varying p53 mutational status. This technical guide provides a comprehensive overview of RGB-286638, detailing its mechanism of action, impact on key signaling pathways, and relevant experimental protocols for its study.

Introduction

Uncontrolled cellular proliferation, a hallmark of cancer, is often driven by dysregulation of the cell cycle and transcriptional machinery. Cyclin-dependent kinases (CDKs) are key regulators of these processes, making them attractive targets for therapeutic intervention. RGB-286638 has emerged as a significant multi-targeted CDKI, demonstrating potent anti-tumor activity in preclinical models, particularly in multiple myeloma.[1][2] Its ability to inhibit transcriptional CDKs, in addition to cell cycle-related CDKs, provides a dual mechanism to halt cancer progression by directly inhibiting the transcription of essential genes for cell survival and proliferation.

Mechanism of Action: Inhibition of Transcriptional CDKs

The primary mechanism of action of RGB-286638 involves the inhibition of transcriptional CDKs, which are crucial for the regulation of gene expression.

Targeting the RNA Polymerase II C-Terminal Domain

Transcription elongation is a critical step in gene expression, controlled by the phosphorylation state of the C-terminal domain (CTD) of RNA polymerase II (RNAPII). Transcriptional CDKs, such as CDK9, phosphorylate the serine residues (notably Ser2 and Ser5) within the CTD, a process essential for the transition from transcription initiation to productive elongation.[2][3] RGB-286638 potently inhibits CDK9, leading to a dose- and time-dependent decrease in the phosphorylation of RNAPII at these sites.[2] This inhibition of RNAPII phosphorylation effectively stalls transcription, leading to a global downregulation of mRNA synthesis. This, in turn, results in the decreased expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, contributing to the pro-apoptotic effects of the compound.[1][2]

Quantitative Data: Kinase Inhibition and Cellular Activity

The following tables summarize the quantitative data regarding the inhibitory activity of RGB-286638 against various kinases and its cytotoxic effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

Target KinaseIC50 (nM)
Cyclin T1/CDK91
Cyclin B1/CDK12
Cyclin E/CDK23
Cyclin D1/CDK44
Cyclin E/CDK35
p35/CDK55
GSK-3β3
TAK15
JAK250
MEK154

Data sourced from MedchemExpress and other cited literature.[4][5]

Table 2: Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20-70
MM.1RWild-type20-70
H929Wild-type20-70
U266Mutant20-70
OPM1Mutant20-70
RPMI 8226Mutant20-70

EC50 values represent the range observed across multiple myeloma cell lines.[1]

Impact on Key Signaling Pathways

RGB-286638 modulates several critical signaling pathways implicated in cancer cell survival and proliferation.

The p53 Pathway

In cancer cells with wild-type p53, RGB-286638 induces the accumulation of the p53 tumor suppressor protein.[1] This is achieved through a mechanism involving nucleolar stress and the downregulation of Mdm2, a key negative regulator of p53.[1] The stabilized p53 then translocates to the nucleus, where it can activate the transcription of pro-apoptotic target genes.[1][2] This demonstrates a p53-dependent mechanism of action. However, RGB-286638 also induces apoptosis in cells with mutant or deleted p53, indicating a p53-independent cell death mechanism.[1]

p53_pathway cluster_nucleus Nucleus RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 inhibits Mdm2 Mdm2 RGB286638->Mdm2 downregulates RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription Transcription RNAPII->Transcription enables Transcription->Mdm2 expresses p53 p53 Mdm2->p53 degrades p53_active Active p53 p53->p53_active translocates to Nucleus Nucleus Apoptosis Apoptosis p53_active->Apoptosis induces

RGB-286638 effect on the p53 pathway.
The Retinoblastoma (Rb) Pathway

The retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S cell cycle checkpoint. Its phosphorylation by CDKs (primarily CDK4/6 and CDK2) leads to its inactivation and allows for cell cycle progression. RGB-286638 inhibits the phosphorylation of Rb at specific sites, namely Ser807/811.[1][2] This inhibition of Rb phosphorylation helps to maintain its active, tumor-suppressive state, leading to cell cycle arrest at the G1/S and G2/M phases.[1][6]

Rb_pathway RGB286638 RGB-286638 CDK4_6 CDK4/6 RGB286638->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates pRb p-Rb (inactive) CDK4_6->pRb creates E2F E2F Rb->E2F sequesters pRb->E2F releases CellCycle Cell Cycle Progression E2F->CellCycle activates

RGB-286638 inhibition of the Rb pathway.
The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokines and growth factors, and its aberrant activation is common in many cancers. RGB-286638 has been shown to inhibit JAK2, a key component of this pathway.[4][6] By inhibiting JAK2, RGB-286638 can block the downstream phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[2]

JAK_STAT_pathway cluster_nucleus Nucleus RGB286638 RGB-286638 JAK2 JAK2 RGB286638->JAK2 inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 becomes Nucleus Nucleus pSTAT3->Nucleus dimerizes and translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression activates

RGB-286638 interference with JAK/STAT signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RGB-286638.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of RGB-286638 (e.g., 0-100 nM) and incubate for the desired time period (e.g., 24 or 48 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate at 37°C for 4 hours.[1]

  • Solubilization: Add 100 µL of isopropanol (B130326) containing 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with RGB-286638 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-RNAPII, RNAPII, p-Rb, Rb, p53, Mdm2, cleaved caspases) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

western_blot_workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis xenograft_workflow start Cancer Cell Implantation in Mice tumor_growth Tumor Growth Monitoring start->tumor_growth treatment RGB-286638 Administration tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Study Endpoint & Tumor Excision measurement->endpoint analysis Data Analysis (Tumor Growth & Survival) endpoint->analysis

References

Apoptosis Induction by RGB-286638: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel, multi-targeted small molecule inhibitor belonging to the indenopyrazole family of compounds.[1] It has demonstrated potent anti-tumor activity, particularly in preclinical models of multiple myeloma (MM), by inducing apoptosis through the inhibition of multiple cyclin-dependent kinases (CDKs).[2][3] This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by RGB-286638, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

RGB-286638 functions primarily as a potent inhibitor of several CDKs that are crucial for both cell cycle progression and transcriptional regulation.[4] Its multi-targeted nature allows it to circumvent common resistance mechanisms and induce apoptosis through both p53-dependent and p53-independent pathways.[1][3] The primary mode of action involves the inhibition of transcriptional CDKs, leading to a cascade of events culminating in programmed cell death.[5]

Target Kinase Inhibition

RGB-286638 exhibits nanomolar inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

Target KinaseIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
GSK-3β3
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154

Data sourced from in vitro kinase profiling studies.[1][6]

Cytotoxicity in Multiple Myeloma

Treatment with RGB-286638 results in a dose- and time-dependent cytotoxic effect on various multiple myeloma cell lines, irrespective of their p53 status. The half-maximal effective concentrations (EC50) at 48 hours of treatment are presented below.

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20-70
MM.1RWild-type20-70
H929Wild-type20-70
U266Mutant20-70
OPM1Mutant20-70
RPMI-8226Mutant20-70

Data represents the range of EC50 values observed across multiple MM cell lines.[1][6][7]

Signaling Pathways of Apoptosis Induction

RGB-286638 triggers apoptosis through a multi-pronged attack on cancer cell survival mechanisms. The key signaling events are depicted in the following diagrams.

Inhibition of Transcriptional CDKs and Downstream Effects

The primary mechanism of RGB-286638-induced apoptosis is through the inhibition of transcriptional CDKs, particularly CDK9.[5] This leads to the downregulation of RNA Polymerase II (RNAPII) phosphorylation, which in turn suppresses the transcription of short-lived anti-apoptotic proteins.[1][2]

G RGB RGB-286638 CDK9 CDK9/Cyclin T1 RGB->CDK9 Inhibition RNAPII RNA Polymerase II (p-Ser2/Ser5) CDK9->RNAPII Phosphorylation Transcription Transcription of Anti-Apoptotic Genes (e.g., Mcl-1, XIAP) RNAPII->Transcription AntiApoptotic Reduced Levels of Mcl-1, XIAP Transcription->AntiApoptotic Leads to Apoptosis Apoptosis AntiApoptotic->Apoptosis Promotes

Inhibition of Transcriptional Machinery by RGB-286638.
p53-Dependent Apoptosis

In cells with wild-type p53, RGB-286638 induces p53 accumulation.[1] This is achieved through nucleolar stress and the loss of MDM2, a key negative regulator of p53.[1][3] The stabilized p53 then activates its downstream targets to induce apoptosis.

G RGB RGB-286638 NucleolarStress Nucleolar Stress RGB->NucleolarStress MDM2 MDM2 NucleolarStress->MDM2 Loss of p53 p53 MDM2->p53 Degradation Apoptosis p53-dependent Apoptosis p53->Apoptosis Activation

p53-Dependent Apoptotic Pathway Activated by RGB-286638.
Caspase-Dependent Apoptosis

RGB-286638 induces caspase-dependent apoptosis in both p53 wild-type and mutant cells.[1][3] The reduction in anti-apoptotic proteins like Mcl-1 and XIAP leads to the activation of the caspase cascade.

G RGB RGB-286638 AntiApoptotic Reduced Mcl-1, XIAP RGB->AntiApoptotic Caspase9 Caspase-9 AntiApoptotic->Caspase9 Activation Caspase8 Caspase-8 AntiApoptotic->Caspase8 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Caspase8->Caspase3 Cleavage & Activation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_0 Experimental Workflow A Seed MM cells in 96-well plates B Treat with increasing concentrations of RGB-286638 (0-100 nM) A->B C Incubate for 24 and 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and EC50 G->H

References

RGB-286638 in Multiple Myeloma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on RGB-286638, a multi-targeted kinase inhibitor, in the context of multiple myeloma (MM). It consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

RGB-286638 is an indenopyrazole-derived small molecule that functions as a multi-targeted cyclin-dependent kinase (CDK) inhibitor.[1][2] Its primary anti-myeloma activity stems from its potent inhibition of transcriptional CDKs, particularly CDK9, which is crucial for the phosphorylation of RNA polymerase II (RNAPII) and subsequent transcriptional elongation.[1][3][4] By inhibiting transcriptional CDKs, RGB-286638 effectively blocks the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, which are critical for the survival of myeloma cells.[1][3]

The compound's efficacy is noteworthy as it induces caspase-dependent apoptosis in multiple myeloma cells irrespective of their p53 tumor suppressor gene status (wild-type, mutant, or knockdown).[1][2] This dual p53-dependent and -independent activity makes it a promising therapeutic agent for a broad range of multiple myeloma subtypes, as p53 mutations are associated with a very poor prognosis.[1][2]

In p53 wild-type cells, RGB-286638 treatment leads to p53 accumulation through a mechanism involving nucleolar stress and the loss of Mdm2, an E3 ubiquitin ligase that targets p53 for degradation.[1][2] This stabilized p53 then actively contributes to apoptosis. In cells lacking functional p53, the compound's cytotoxic effects are mediated through alternative, p53-independent cell death pathways, primarily driven by the shutdown of transcription of essential survival proteins.[1][2]

Furthermore, RGB-286638 has been shown to downregulate the expression of oncogenic microRNAs, including miR-19, miR-92a-1, and miR-21, which are involved in myeloma cell proliferation and survival.[1][2] Beyond its primary CDK targets, RGB-286638 also exhibits inhibitory activity against other kinases implicated in cancer, such as JAK2, GSK-3β, and MEK1.[3][4]

Chemical Properties
PropertyValue
Chemical Name 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[2]
Molecular Formula C₂₉H₃₇N₇O₄·2HCl[2]
Molecular Weight 618.52 g/mol [5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of RGB-286638 in multiple myeloma.

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
Target KinaseIC₅₀ (nM)
cyclin T1-CDK91[6]
cyclin B1-CDK12[6]
cyclin E-CDK23[6]
cyclin D1-CDK44[6]
cyclin E-CDK35[6]
p35-CDK55[6]
GSK-3β3[6]
TAK15[6]
Jak250[6]
MEK154[6]
Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma Cell Lines
Cell Line (p53 Status)EC₅₀ at 48h (nM)
MM.1S (wild-type)20-70[2]
MM.1R (wild-type)20-70[2]
H929 (wild-type)20-70[2]
U266 (mutant)20-70[2]
OPM1 (mutant)20-70[2]
RPMI-8226 (mutant)20-70[2]
Table 3: In Vivo Anti-Tumor Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
Treatment GroupMaximum Tumor Growth Inhibition (%)Log₁₀ Cell KillMedian Survival
30 mg/kg RGB-28663885.06[2]1.6[2]43 days[4]
40 mg/kg RGB-28663886.34[2]1.6[2]43 days[4]
Vehicle Control--24 days[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of RGB-286638.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of RGB-286638 on multiple myeloma cell lines.

  • Protocol:

    • Multiple myeloma cells (p53 wild-type: MM.1S, MM.1R, H929; p53 mutant: U266, OPM1, RPMI-8226) were seeded in 96-well plates.[2]

    • Cells were treated with increasing concentrations of RGB-286638 (0-100 nM) for 24 and 48 hours.[2]

    • At the end of the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals were dissolved using a solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl).

    • The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[7] The half-maximal effective concentration (EC₅₀) was calculated.

Western Blot Analysis
  • Objective: To assess the effect of RGB-286638 on the phosphorylation status of RNAPII and the expression of key cell cycle and apoptosis-related proteins.

  • Protocol:

    • Multiple myeloma cells were treated with RGB-286638 (e.g., 50 nM) for various time points (e.g., 1, 4, 8 hours).[2]

    • Whole-cell lysates were prepared using an appropriate lysis buffer.

    • Protein concentration was determined using a Bradford assay.

    • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[7]

    • The membranes were blocked and then incubated with primary antibodies against specific proteins of interest (e.g., phosphorylated RNAPII Ser2/Ser5, total RNAPII, Rb, p53, Mcl-1, XIAP, cleaved caspases, PARP).[2]

    • After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Murine Model
  • Objective: To evaluate the anti-tumor activity of RGB-286638 in a living organism.

  • Protocol:

    • CB-17 severe combined immunodeficient (SCID) mice were used for the study.[1]

    • Human multiple myeloma cells (e.g., MM.1S) were subcutaneously inoculated into the mice.[2]

    • Once tumors were established, mice were randomized into treatment and control groups.

    • RGB-286638 was administered intravenously (IV) daily for 5 days at doses of 30 mg/kg and 40 mg/kg.[2] The control group received a vehicle solution.

    • Tumor growth was monitored regularly by caliper measurements.

    • Animal body weight and general health were monitored as indicators of toxicity.

    • The study endpoint was reached based on tumor size or signs of morbidity, at which point survival data was collected.

Visualizations

Signaling Pathway of RGB-286638 in Multiple Myeloma

RGB286638_Mechanism RGB286638 RGB-286638 CDK9 CDK9/Cyclin T1 RGB286638->CDK9 inhibition Mdm2 Mdm2 RGB286638->Mdm2 inhibition (via nucleolar stress) RNAPII RNA Polymerase II (p-Ser2/5) CDK9->RNAPII phosphorylation Transcription Transcription RNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins (Mcl-1, XIAP) Transcription->AntiApoptotic synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis p53_path p53-dependent (in wt-p53 cells) p53 p53 accumulation Mdm2->p53 degradation p53->Apoptosis

Caption: Mechanism of action of RGB-286638 in multiple myeloma cells.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: SCID Mice inoculation Subcutaneous Inoculation of MM.1S Cells start->inoculation tumor_formation Tumor Establishment inoculation->tumor_formation randomization Randomization into Groups (n=x/group) tumor_formation->randomization treatment Daily IV Treatment (5 days) randomization->treatment groups Group 1: Vehicle Control Group 2: 30 mg/kg RGB-286638 Group 3: 40 mg/kg RGB-286638 treatment->groups monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor size / Morbidity) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition Survival endpoint->analysis

Caption: Workflow for the in vivo xenograft study of RGB-286638.

References

chemical properties of RGB-286638 free base

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of RGB-286638 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel and potent multi-targeted kinase inhibitor belonging to the indenopyrazole class of compounds.[1][2] It has demonstrated significant activity against a range of cyclin-dependent kinases (CDKs) as well as other cancer-relevant tyrosine and serine/threonine kinases.[1][3] Preclinical studies have shown its anti-tumor activity in various models, including multiple myeloma, where it induces cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms.[3][4][5] This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with its biological targets and associated experimental methodologies.

Physicochemical Properties

This compound is a white, crystalline solid powder.[3][4][6] Its fundamental properties are summarized below.

PropertyValueSource
Formal Name N-[1,4-dihydro-3-[4-[[4-(2-methoxyethyl)-1-piperazinyl]methyl]phenyl]-4-oxoindeno[1,2-c]pyrazol-5-yl]-N′-4-morpholinyl-urea[3]
Molecular Formula C₂₉H₃₅N₇O₄[3][6][7][8]
Molecular Weight 545.63 g/mol [6]
CAS Number 784210-88-4[3][4][6][7][8]
Appearance White, Crystalline Solid Powder[3][4][6]
Purity ≥98%[3][4]
λmax 234, 274, 367 nm[3]
SMILES O=C1C2=C(NN=C2C3=CC=C(CN4CCN(CCOC)CC4)C=C3)C5=C1C(NC(NN6CCOCC6)=O)=CC=C5[3]
InChI Key XLSYZSRXVVCHLS-UHFFFAOYSA-N[3]

Solubility and Stability

The solubility and stability of a compound are critical for its use in experimental and clinical settings.

Solubility Data
SolventSolubilityNotesSource
DMSO10 mg/mL; 100 mg/mL (183.27 mM)Fresh DMSO recommended as moisture can reduce solubility.[3][9][10]
DMF3 mg/mL-[3]
EthanolPartially soluble; 2 mg/mL-[3][10]
WaterInsoluble-[10]
0.1M HCl1 mg/mL (1.83 mM)Sonication is recommended.[6]
DMSO:PBS (pH 7.2) (1:20)0.05 mg/mL-[3]
In Vivo Formulation
15% Solutol HS-15 in Saline10 mg/mL (18.33 mM)Suspension.[6]
Stability and Storage
ConditionStabilitySource
Powder Stored at -20°C for 3 years.[6]
In Solvent Stored at -80°C for 1 year.[6]
Aqueous Solution (20 mg/mL) Stored at room temperature (15°C–25°C), protected from light.[1]
Concentrate for Infusion Stable for up to 72 hours when exposed to light.[1]
Diluted Solutions (0.1 & 10 mg/mL) Preservable for 30 hours at ambient temperature.[1]

Biological Activity and Signaling Pathways

RGB-286638 is a multi-kinase inhibitor with potent activity against CDKs, which are key regulators of the cell cycle and transcription.[1]

Kinase Inhibitory Profile
Target KinaseIC₅₀Source
cyclin T1-CDK91 nM[2][6]
cyclin B1-CDK12 nM[2][6]
cyclin E-CDK23 nM[2][6]
cyclin D1-CDK44 nM[2][6]
cyclin E-CDK3/p35-CDK55 nM[2][6]
Other Kinases (FMS, JAK2, c-Src, GSK3β, MEK1, etc.)1-55 nM[3]

The primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9. This leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[4][5] This transcriptional arrest results in the depletion of short-lived anti-apoptotic proteins and induces apoptosis in cancer cells.[4] Furthermore, its inhibition of cell cycle-related CDKs leads to G1/S and G2/M phase arrest.[3]

RGB_286638_Signaling_Pathway cluster_cell Cancer Cell cluster_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation RGB RGB-286638 CDK1_2_4 CDK1, CDK2, CDK4 RGB->CDK1_2_4 inhibits CDK9 CDK9 RGB->CDK9 inhibits G1_S_G2_M G1/S & G2/M Progression CDK1_2_4->G1_S_G2_M promotes CDK1_2_4->G1_S_G2_M Arrest Cell Cycle Arrest G1_S_G2_M->Arrest inhibition leads to RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII phosphorylates p_RNAPII Phospho-RNAPII Transcription Transcription of Anti-Apoptotic Genes (e.g., Mcl-1) p_RNAPII->Transcription activates Apoptosis Apoptosis Transcription->Apoptosis inhibition leads to

Caption: Signaling pathway of RGB-286638 action.

Experimental Protocols

Detailed, step-by-step experimental protocols for RGB-286638 are proprietary and not fully available in the public domain. However, published studies describe the methodologies used to characterize its activity.

In Vitro Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic effects of RGB-286638 on cancer cell lines.

  • Objective: To determine the EC₅₀ (half-maximal effective concentration) of RGB-286638.

  • Methodology Outline:

    • Cell Seeding: Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in 96-well plates.

    • Treatment: Expose cells to a range of concentrations of RGB-286638 (e.g., 0–100 nM).

    • Incubation: Incubate the cells for specified time periods (e.g., 24 and 48 hours).[2][5]

    • MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength using a microplate reader. The EC₅₀ values for MM cell lines were reported to be between 20 and 70 nM at 48 hours.[2][5]

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status following treatment with RGB-286638.

  • Objective: To analyze the effect of RGB-286638 on cell cycle and apoptosis-related proteins, and on the phosphorylation of RNAPII.

  • Methodology Outline:

    • Cell Treatment: Treat MM cells (e.g., MM.1S, U266) with a specific concentration of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[5]

    • Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer.

    • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking & Antibody Incubation: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated RNAPII, PARP, caspases).[5] Follow with incubation with a corresponding secondary antibody.

    • Detection: Visualize protein bands using a chemiluminescence detection system.

Western_Blot_Workflow start 1. Cancer Cell Culture (e.g., MM.1S) treatment 2. Treat with RGB-286638 (e.g., 50 nM for 2-8h) start->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quant 4. Protein Quantification lysis->quant sds_page 5. SDS-PAGE Gel Electrophoresis quant->sds_page transfer 6. Transfer to Membrane sds_page->transfer probing 7. Antibody Probing (Primary & Secondary) transfer->probing detection 8. Chemiluminescent Detection & Analysis probing->detection

Caption: General workflow for Western Blot analysis.
In Vivo Tumor Growth Inhibition

Xenograft models are used to evaluate the anti-tumor efficacy of RGB-286638 in a living organism.

  • Objective: To assess the impact of RGB-286638 on tumor growth and survival in animal models.

  • Methodology Outline:

    • Tumor Implantation: Subcutaneously implant human multiple myeloma cells (e.g., MM.1S) into immunodeficient mice (e.g., SCID mice).[2][11]

    • Treatment: Once tumors are established, administer RGB-286638 intravenously at specific doses (e.g., 30 and 40 mg/kg/day) for a defined period (e.g., 5 days).[2][11]

    • Monitoring: Monitor tumor volume and animal body weight regularly.

    • Endpoint Analysis: Evaluate tumor growth inhibition and overall survival of the treated animals compared to a control group. Studies showed significant tumor growth suppression and improved survival in treated mice.[2][11]

Conclusion

This compound is a well-characterized multi-kinase inhibitor with robust preclinical data supporting its anti-cancer properties. Its defined physicochemical characteristics, including solubility and stability, provide a solid foundation for its application in research and development. The primary mechanism, centered on the inhibition of transcriptional CDKs, presents a compelling strategy for targeting malignancies dependent on transcriptional regulation. The experimental data, though lacking fully detailed public protocols, consistently demonstrates its potency in inducing cell cycle arrest and apoptosis in cancer models. This technical guide summarizes the core chemical and biological information essential for professionals working on the development of novel kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of RGB-286638 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with RGB-286638 free base, a multi-targeted cyclin-dependent kinase (CDK) inhibitor. The information is intended to guide researchers in designing and executing preclinical efficacy and toxicity studies.

Introduction

RGB-286638 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[1] Its primary mechanism of action involves the inhibition of transcriptional CDKs, particularly CDK9, leading to the downregulation of RNA polymerase II phosphorylation.[1][2][3] This transcriptional inhibition results in decreased expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, ultimately inducing caspase-dependent apoptosis in cancer cells.[1][4] RGB-286638 has demonstrated both p53-dependent and -independent pro-apoptotic activity.[1][2] Preclinical in vivo studies have shown significant anti-tumor efficacy in multiple myeloma (MM) xenograft models.[1][4][5]

Data Presentation

In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
ParameterVehicle Control30 mg/kg RGB-28663840 mg/kg RGB-286638
Dosing Regimen 5% Dextrose/Water (D5W), pH 5.2, IV, daily for 5 days30 mg/kg in D5W, pH 5.2, IV, daily for 5 days40 mg/kg in D5W, pH 5.2, IV, daily for 5 days
Maximum Tumor Growth Inhibition (%) N/A85.06% (at day 14 post-treatment)86.34% (at day 14 post-treatment)[1][5]
Log10 Cell Kill (LCK) N/A1.61.6[1][5]
Survival First death at day 24Prolonged survival, first death at day 43Prolonged survival, first death at day 43[5]
Maximum Body Weight Loss (%) N/A8.4% (at day 5)9.9% (at day 15)[4]
Recovery from Weight Loss N/ARecovery observed in the following 2 weeksRecovery observed in the following 2 weeks[4]

SCID mice were xenografted with MM.1S human multiple myeloma cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for RGB-286638-mediated apoptosis.

RGB286638_Signaling_Pathway RGB-286638 Signaling Pathway RGB RGB-286638 CDKs CDK1, CDK2, CDK4, CDK9 RGB->CDKs inhibition p53_path p53-dependent Pathway RGB->p53_path RNAPII RNA Polymerase II (p-Ser2) CDKs->RNAPII phosphorylation Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription Proteins Mcl-1, XIAP Transcription->Proteins synthesis Apoptosis Caspase-dependent Apoptosis Proteins->Apoptosis inhibition p53 p53 accumulation p53_path->p53 p53->Apoptosis

RGB-286638 inhibits multiple CDKs, leading to apoptosis.

Experimental Protocols

In Vivo Xenograft Study in a Multiple Myeloma Model

This protocol details the steps for evaluating the in vivo efficacy of RGB-286638 in a subcutaneous MM.1S xenograft model in SCID mice.

Materials:

  • This compound

  • 5% Dextrose in Water (D5W), pH adjusted to 5.2

  • MM.1S human multiple myeloma cell line

  • CB-17 Severe Combined Immunodeficient (SCID) mice (male, 5-6 weeks old)

  • Matrigel (optional, for cell suspension)

  • Sterile PBS

  • Calipers

  • Animal balance

  • Appropriate caging and husbandry supplies

Experimental Workflow Diagram:

Experimental_Workflow In Vivo Xenograft Study Workflow start Start acclimatize Acclimatize SCID Mice (1 week) start->acclimatize irradiate Irradiate Mice (2 Gy) acclimatize->irradiate implant Subcutaneous Implantation of MM.1S Cells irradiate->implant prepare_cells Prepare MM.1S Cells (2.5 x 10^6 cells in 100 µL) prepare_cells->implant monitor_tumor Monitor Tumor Growth (until ~100 mm³) implant->monitor_tumor randomize Randomize Mice into Treatment Groups monitor_tumor->randomize treat IV Administration (daily for 5 days) randomize->treat prepare_drug Prepare RGB-286638 (in D5W, pH 5.2) prepare_drug->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoints Endpoint Analysis (Tumor Growth Inhibition, Survival) monitor_efficacy->endpoints end End endpoints->end

References

Application Notes and Protocols for RGB-286638 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs) and other cancer-relevant kinases.[1][2] It demonstrates significant anti-tumor activity in preclinical models, primarily through the inhibition of transcriptional CDKs, such as CDK9.[3][4] This leads to the downregulation of RNA polymerase II phosphorylation, resulting in the suppression of transcription of key anti-apoptotic proteins like Mcl-1 and XIAP, and ultimately inducing apoptosis in cancer cells.[2][3] The anti-tumor effects of RGB-286638 have been observed to be both p53-dependent and -independent.[2][3] Preclinical studies have shown its efficacy in both solid and hematologic tumor xenograft models, with observed outcomes including significant tumor growth inhibition and even complete responses.[1][2]

These application notes provide a summary of the available data on the use of RGB-286638 in mouse xenograft models and a detailed protocol based on a successfully conducted study in a multiple myeloma model.

Data Presentation

In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
Xenograft ModelDosing RegimenMaximum Tumor Growth Inhibition (TGI)Log10 Cell Kill (LCK)Survival OutcomeHost Weight Change
MM.1S (Multiple Myeloma)30 mg/kg85.06% (at day 14 post-treatment)[3]1.6[3]Prolonged survival; first death on day 43 vs. day 24 in controls.[3]Transient loss; max of 8.4% on day 5, with recovery.[3]
MM.1S (Multiple Myeloma)40 mg/kg (MTD)86.34% (at day 14 post-treatment)[3]1.6[3]Prolonged survival; first death on day 43 vs. day 24 in controls.[3]Transient loss; max of 9.9% on day 15, with recovery.[3]
In Vitro Kinase Inhibition Profile of RGB-286638
Kinase TargetIC50 (nM)
Cyclin T1-CDK91[3]
Cyclin B1-CDK12[3]
GSK-3β3[3]
Cyclin E-CDK23[3]
Cyclin D1-CDK44[3]
Cyclin E-CDK35[3]
p35-CDK55[3]
TAK15[3]
Jak250[3]
MEK154[3]

Signaling Pathway and Experimental Workflow

RGB_286638_Signaling_Pathway cluster_0 RGB-286638 Inhibition cluster_1 Kinase Targets cluster_2 Downstream Effects RGB RGB-286638 CDK9 CDK9/Cyclin T1 RGB->CDK9 CDK1 CDK1/Cyclin B1 RGB->CDK1 CDK2 CDK2/Cyclin E RGB->CDK2 CDK4 CDK4/Cyclin D1 RGB->CDK4 Other_Kinases Other Kinases (GSK-3β, TAK1, etc.) RGB->Other_Kinases RNAPII p-RNA Polymerase II ↓ CDK9->RNAPII Phosphorylates CellCycle Cell Cycle Arrest (G1/S & G2/M) CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle Transcription Transcription Inhibition RNAPII->Transcription MCL1 Mcl-1 & XIAP ↓ Apoptosis Apoptosis Induction MCL1->Apoptosis Inhibits Transcription->MCL1 CellCycle->Apoptosis

Caption: Signaling pathway of RGB-286638, a multi-kinase inhibitor.

Experimental_Workflow cluster_animal_prep Animal and Tumor Model Preparation cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Endpoints Animal_Model SCID Mice (5-6 weeks old, male) Irradiation Sub-lethal Irradiation (e.g., 2 Gy) Animal_Model->Irradiation Cell_Inoculation Subcutaneous Inoculation (e.g., 2.5 x 10^6 MM.1S cells) Irradiation->Cell_Inoculation Tumor_Growth Tumor Growth to ~100 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomization into Treatment Cohorts Tumor_Growth->Randomization Dosing Daily IV Injections (5 consecutive days) Randomization->Dosing Measurements Monitor Body Weight & Tumor Volume (every other day) Dosing->Measurements Endpoints Endpoints: - Tumor volume > 2000 mm³ - Tumor ulceration - Survival Measurements->Endpoints

Caption: Experimental workflow for a mouse xenograft study with RGB-286638.

Experimental Protocols

The following protocol is based on the successful application of RGB-286638 in a multiple myeloma (MM.1S) subcutaneous xenograft mouse model.[3] This can serve as a foundational method for designing studies with other cell lines, though optimization of cell numbers, dosing, and schedules may be required.

Materials
  • Compound: RGB-286638

  • Vehicle: 5% Dextrose in Water (D5W), adjusted to pH 5.2[3]

  • Cell Line: MM.1S (or other cancer cell line of interest)

  • Animal Model: CB-17 Severe Combined Immunodeficient (SCID) mice, male, 5-6 weeks old[3]

  • Ancillary Reagents: RPMI medium, PBS, Calipers, Syringes and needles for injection.

Protocol
  • Preparation of Dosing Solution:

    • Prepare dosing solutions of RGB-286638 at the desired concentrations (e.g., 2 mg/mL and 3 mg/mL for 30 mg/kg and 40 mg/kg doses, respectively, assuming a 20g mouse and 200µL injection volume) in the vehicle (5% Dextrose, pH 5.2).[3]

    • Prepare a sufficient volume of the vehicle solution to serve as a control.

    • It is recommended to prepare solutions fresh daily.

  • Animal and Tumor Model Preparation:

    • Acclimate SCID mice for at least one week upon arrival.

    • One day prior to cell inoculation, subject the mice to sub-lethal irradiation (e.g., 2 Gy using a Cesium-137 source) to further suppress any residual immune function.[3]

    • Harvest and prepare a single-cell suspension of MM.1S cells in sterile RPMI medium.

    • Inoculate each mouse subcutaneously in the upper back with approximately 2.5 x 10^6 MM.1S cells in a volume of 100 µL.[3]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Begin caliper measurements of the tumors every other day once they become palpable.

    • Calculate tumor volume using the formula: Volume = 1/2 × (Length) × (Width)^2.[3]

    • When the average tumor volume reaches approximately 100 mm³, randomly assign the mice into treatment cohorts (e.g., Vehicle control, 30 mg/kg RGB-286638, 40 mg/kg RGB-286638).[3]

  • Drug Administration:

    • Administer the prepared RGB-286638 solutions or vehicle control via intravenous (IV) tail vein injection.

    • The dosing schedule is daily for five consecutive days.[3]

  • Monitoring and Data Collection:

    • Continue to monitor the body weight and tumor volume of each animal every other day throughout the study.

    • Observe the animals for any signs of toxicity.

    • The primary endpoints for efficacy are tumor growth inhibition and overall survival.

    • Animals should be euthanized according to institutional guidelines, for instance, when tumor volume exceeds 2000 mm³ or if tumors become ulcerated.[3]

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Analyze survival data using Kaplan-Meier curves and perform appropriate statistical tests (e.g., log-rank test).

    • Plot average tumor volume and body weight over time for each cohort.

Conclusion

RGB-286638 has demonstrated significant preclinical anti-tumor activity in a multiple myeloma xenograft model at doses of 30 and 40 mg/kg administered intravenously for five consecutive days. The provided protocol offers a detailed methodology for replicating these findings and can be adapted for the evaluation of RGB-286638 in other xenograft models. Researchers should consider the multi-targeted nature of this inhibitor, which affects both cell cycle progression and transcriptional regulation, when designing pharmacodynamic studies. While preclinical data for solid tumor xenografts are less detailed in the public domain, the established efficacy in various cancer cell lines in vitro suggests that similar dosing regimens may be a viable starting point for such investigations.

References

Application Notes and Protocols for RGB-286638 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a potent, multi-targeted kinase inhibitor belonging to the indenopyrazole family.[1] It primarily functions as a cyclin-dependent kinase (CDK) inhibitor with nanomolar efficacy against several key cell cycle and transcriptional CDKs.[1][2] This document provides detailed application notes and protocols for the preparation and use of RGB-286638 in cell culture experiments, designed to guide researchers in exploring its therapeutic potential.

Mechanism of Action

RGB-286638 exerts its anti-cancer effects through the inhibition of multiple kinases, most notably CDKs that are pivotal for cell cycle progression and transcription.[3] Its primary mechanism involves the suppression of transcriptional CDKs (such as CDK9), leading to the downregulation of RNA polymerase II (RNAPII) phosphorylation.[1][4] This transcriptional inhibition results in decreased levels of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[5][6]

The inhibition of transcriptional CDKs by RGB-286638 triggers both p53-dependent and -independent apoptotic pathways. In cells with wild-type p53, RGB-286638 treatment leads to p53 accumulation and activation.[1] However, it also effectively induces apoptosis in cells with mutant or deficient p53, highlighting its potential for treating a broad range of cancers.[1][4] Furthermore, RGB-286638 has been shown to induce cell cycle arrest at the G1/S and G2/M phases.[5][7]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of RGB-286638 against various kinases and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of RGB-286638 against a Panel of Kinases

Kinase TargetIC50 (nM)
Cyclin T1/CDK91[2][8]
Cyclin B1/CDK12[2][9]
Cyclin E/CDK23[2][9]
Cyclin D1/CDK44[2][9]
Cyclin E/CDK35[2][9]
p35/CDK55[2][9]
GSK-3β3[2]
TAK15[2]
Jak250[2]
MEK154[2]

Table 2: Cytotoxic Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20 - 70[1][2]
MM.1RWild-type20 - 70[1][2]
H929Wild-type20 - 70[1][2]
U266Mutant20 - 70[1][2]
OPM1Mutant20 - 70[1][2]
RPMI-8226Mutant20 - 70[1][2]

Experimental Protocols

Preparation of RGB-286638 Stock Solution

Materials:

  • RGB-286638 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the RGB-286638 powder to equilibrate to room temperature before opening the vial.

  • Prepare a stock solution of 10 mM RGB-286638 in DMSO.[2] For example, for the dihydrochloride (B599025) form (Molecular Weight: 618.52 g/mol )[1], dissolve 6.185 mg in 1 mL of DMSO. For the free base (Molecular Weight: 545.6 g/mol )[7], dissolve 5.456 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution is stable for at least 6 months.[10]

Cell Culture and Treatment

Materials:

  • Cancer cell lines of interest (e.g., MM.1S, U266)[1]

  • Appropriate cell culture medium (e.g., RPMI-1640)[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sterile cell culture plates or flasks

Protocol:

  • Culture cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • On the day of treatment, thaw an aliquot of the RGB-286638 stock solution.

  • Prepare working concentrations of RGB-286638 by diluting the stock solution in fresh culture medium. It is recommended to perform a dose-response study (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line and experiment. A common effective concentration used in studies is 50 nM.[1]

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of RGB-286638. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with RGB-286638

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol (B130326) with 0.04 N HCl

Protocol:

  • Following treatment with RGB-286638 for the desired time, add 10 µL of MTT solution to each well of a 96-well plate.[2]

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of isopropanol with 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Materials:

  • Cells treated with RGB-286638

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

Protocol:

  • After treatment, harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-RNAPII, p-Rb, Caspase-3, PARP, Cyclins A, B1, D1) overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

Materials:

  • Cells treated with RGB-286638

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695), ice-cold

  • Propidium iodide (PI)/RNase A staining solution

Protocol:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then incubate at 4°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend them in PI/RNase A staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway_of_RGB_286638 cluster_cell Cancer Cell cluster_nucleus Nucleus RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 Inhibition p53_pathway p53 Pathway RGB286638->p53_pathway Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) RGB286638->Cell_Cycle_Arrest RNAPII RNA Polymerase II p_RNAPII p-RNAPII (Active) RNAPII->p_RNAPII Phosphorylation Transcription Transcription p_RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (Mcl-1, XIAP) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition p53 p53 Activation p53_pathway->p53 p53->Apoptosis

Caption: Signaling Pathway of RGB-286638 Action.

Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare 10 mM RGB-286638 Stock in DMSO start->prep_stock treat_cells Treat Cells with RGB-286638 (e.g., 50 nM) and Vehicle Control prep_stock->treat_cells culture_cells Culture Cancer Cells (e.g., MM.1S) culture_cells->treat_cells incubate Incubate for Desired Duration (24-72h) treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability western Western Blot (p-RNAPII, Caspases) incubate->western cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle end End viability->end western->end cell_cycle->end

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-Rb) Following RGB-286638 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Retinoblastoma protein (p-Rb) by Western blot, with a specific focus on analyzing the effects of the multi-targeted kinase inhibitor, RGB-286638.

Introduction

The Retinoblastoma protein (p-Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle.[1] Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its hypophosphorylated state, p-Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for transition from the G1 to the S phase of the cell cycle.[1] Phosphorylation of p-Rb by CDKs leads to the release of E2F, allowing for cell cycle progression. Dysregulation of the p-Rb pathway is a common event in many human cancers.

RGB-286638 is a potent, multi-targeted kinase inhibitor that has been shown to affect the activity of several CDKs.[2] Consequently, RGB-286638 can modulate the phosphorylation status of p-Rb, leading to cell cycle arrest. This protocol provides a robust method for researchers to investigate the in vitro effects of RGB-286638 on p-Rb phosphorylation in cancer cell lines using Western blotting.

p-Rb Signaling Pathway

The phosphorylation of Rb is a central event in cell cycle control. In response to mitogenic signals, Cyclin D-CDK4/6 complexes initiate the phosphorylation of p-Rb, which is followed by further phosphorylation by Cyclin E-CDK2. This hyperphosphorylation inactivates p-Rb, permitting cell cycle progression. RGB-286638, by inhibiting CDKs, is expected to decrease the levels of phosphorylated p-Rb.

pRb_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CDK Activation cluster_2 p-Rb Regulation cluster_3 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Cyclin E Cyclin E CyclinE_CDK2 Cyclin E-CDK2 Cyclin E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinD_CDK46->Rb Phosphorylation p-Rb p-Rb (Inactive) CyclinE_CDK2->p-Rb Hyperphosphorylation Rb->p-Rb Rb_E2F Rb-E2F Complex (Active Repression) Rb->Rb_E2F E2F E2F p-Rb->E2F Release E2F->Rb_E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation Rb_E2F->G1_S_Transition Inhibition RGB-286638 RGB-286638 RGB-286638->CyclinD_CDK46 Inhibition RGB-286638->CyclinE_CDK2 Inhibition

Caption: p-Rb Signaling Pathway and the inhibitory action of RGB-286638.

Experimental Data

Treatment of multiple myeloma (MM) cell lines with RGB-286638 has been shown to reduce the phosphorylation of Rb at Serine 807/811.[2] The table below summarizes the qualitative results observed in Western blot analyses from a study on MM.1S and MM.1R cell lines.[2]

Cell LineTreatmentConcentrationDurationEffect on p-Rb (Ser807/811)
MM.1SRGB-28663850 nM0-8 hoursTime-dependent decrease
MM.1RRGB-28663850 nM0-8 hoursTime-dependent decrease
MM.1SRGB-28663825-100 nM2 hoursDose-dependent decrease
MM.1RRGB-28663825-100 nM2 hoursDose-dependent decrease

This table is a qualitative summary based on published Western blot images and is intended for illustrative purposes.[2]

Western Blot Protocol for p-Rb

This protocol is designed for the analysis of p-Rb levels in cultured cells treated with RGB-286638.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment with RGB-286638 Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation with Laemmli Buffer Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Rb) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis and Quantification Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of p-Rb.

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line (e.g., MM.1S) and culture media.

  • Treatment: RGB-286638 (stock solution in DMSO).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors immediately before use.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • Electrophoresis: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS, Glycine.

  • Transfer: PVDF membrane, Methanol (B129727), Transfer buffer (Tris, Glycine, Methanol).

  • Blocking: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Rb (Ser807/811) monoclonal antibody.

    • Primary Antibody: Mouse anti-total Rb monoclonal antibody.

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

    • Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

  • Detection: Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging: Chemiluminescence imaging system.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat cells with desired concentrations of RGB-286638 or vehicle control (DMSO) for the specified duration.

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per well into a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate a PVDF membrane in methanol for 15 seconds and then equilibrate in transfer buffer.

    • Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Rb (Ser807/811) antibody in 5% BSA/TBST (typically 1:1000, but should be optimized).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Dilute the HRP-conjugated goat anti-rabbit IgG secondary antibody in 5% BSA/TBST (typically 1:2000-1:5000, but should be optimized).

    • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Chemiluminescent Detection:

    • Prepare the ECL detection reagent according to the manufacturer's protocol.

    • Incubate the membrane with the detection reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing for Total Rb (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped and reprobed for total Rb.

    • Incubate the membrane in a mild stripping buffer.

    • Wash thoroughly and re-block the membrane.

    • Incubate with anti-total Rb primary antibody, followed by the appropriate HRP-conjugated secondary antibody and detection as described above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Rb signal to the total Rb signal for each sample.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a fresh antibody aliquot.
Insufficient protein loadedIncrease the amount of protein loaded.
Inefficient transferCheck transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody.
Protein degradationEnsure protease and phosphatase inhibitors are fresh and used at the correct concentration.

This comprehensive guide should enable researchers to effectively utilize Western blotting to study the impact of RGB-286638 on the phosphorylation of the key cell cycle regulator, p-Rb.

References

Application Notes and Protocols for RGB-286638 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a potent, multi-targeted kinase inhibitor belonging to the indenopyrazole family.[1] It primarily targets cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[2][3] This document provides detailed application notes and protocols for utilizing RGB-286638 in kinase assays, aimed at facilitating research and development in oncology and related fields. RGB-286638 has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for cancer research.[2][4]

Mechanism of Action

RGB-286638 exerts its anti-tumor effects by inhibiting a range of kinases, with particularly high potency against transcriptional CDKs like CDK9.[5][6] Inhibition of CDK9 leads to the downregulation of RNA polymerase II phosphorylation, which in turn suppresses the transcription of key anti-apoptotic proteins such as Mcl-1 and XIAP.[1][6] This transcriptional inhibition ultimately induces caspase-dependent apoptosis in cancer cells.[1][5] Notably, RGB-286638 has shown efficacy in both p53-wild-type and p53-mutant cancer cells, suggesting a broad therapeutic potential.[1][5]

Data Presentation

Inhibitory Activity of RGB-286638 against a Panel of Kinases

The following table summarizes the half-maximal inhibitory concentration (IC50) values of RGB-286638 against various kinases, as determined by in vitro biochemical assays.

Kinase TargetIC50 (nM)
Cyclin T1-CDK91[1][7][8]
Cyclin B1-CDK12[1][7][8]
Cyclin E-CDK23[1][7][8]
GSK-3β3[7][8]
Cyclin D1-CDK44[1][7][8]
Cyclin E-CDK35[1][7][8]
p35-CDK55[1][7][8]
TAK15[7][8]
Jak250[7][8]
MEK154[7][8]
Cellular Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

The table below presents the half-maximal effective concentrations (EC50) of RGB-286638 in various human multiple myeloma cell lines after 48 hours of treatment, demonstrating its potent anti-proliferative effects.

Cell Linep53 StatusEC50 (nM) at 48h
MM.1SWild-type20-70[7][9]
MM.1RWild-type20-70[9]
H929Wild-type20-70[9]
U266Mutant20-70[7][9]
OPM1Mutant20-70[7][9]
RPMIMutant20-70[7][9]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for determining the IC50 of RGB-286638 against a specific kinase in a cell-free system.

Materials:

  • Purified active kinase (e.g., CDK9/Cyclin T1)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • RGB-286638 stock solution (in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare a serial dilution of RGB-286638 in the kinase assay buffer. It is advisable to perform a 10-point dilution series.

  • Add the diluted RGB-286638 or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the purified kinase and the specific substrate to each well.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction according to the manufacturer's instructions for the chosen detection method.

  • Add the detection reagent to quantify the kinase activity. This may involve measuring luminescence, fluorescence, or radioactivity.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of RGB-286638 relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the RGB-286638 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Kinase Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of RGB-286638 on a specific signaling pathway in a cellular context by analyzing the phosphorylation status of a downstream substrate.

Materials:

  • Cancer cell line of interest (e.g., MM.1S)

  • Cell culture medium and supplements

  • RGB-286638

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNA Polymerase II Ser2, anti-total RNA Polymerase II)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of RGB-286638 (e.g., 0, 25, 50, 100 nM) for a specified time (e.g., 2, 4, 8 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Visualizations

Signaling_Pathway RGB286638 RGB-286638 CDK9 CDK9/ Cyclin T1 RGB286638->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Active) Transcription Gene Transcription (e.g., Mcl-1, XIAP) pRNAPII->Transcription Activation Apoptosis Apoptosis Transcription->Apoptosis Inhibition

Caption: Mechanism of action of RGB-286638.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare RGB-286638 Serial Dilution add_inhibitor Add RGB-286638 to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_reagents Add Kinase and Substrate prep_reagents->add_reagents start_reaction Initiate with ATP and Incubate add_reagents->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Plate add_detection->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Biochemical kinase assay workflow.

References

Application Notes and Protocols for RGB-286638 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

RGB-286638 is a novel, multi-targeted kinase inhibitor with potent activity against a range of cyclin-dependent kinases (CDKs), including CDK1, 2, 3, 4, 5, and 9.[1][2] Its primary mechanism of action is believed to be the inhibition of CDK9, a key regulator of transcription. By inhibiting CDK9, RGB-286638 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downregulation of short-lived anti-apoptotic proteins like MCL1 and subsequent caspase-dependent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its anti-tumor activity in various models, and a Phase I clinical trial has been conducted in patients with advanced solid tumors.[1][4]

These application notes provide a summary of the preclinical and clinical data on RGB-286638 and offer detailed protocols for its use in in vitro and in vivo research settings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638
Kinase TargetIC50 (nM)
Cyclin T1/CDK91
Cyclin B1/CDK12
Cyclin E/CDK23
Cyclin D1/CDK44
Cyclin E/CDK35
p35/CDK55
GSK-3β3
TAK15
Jak250
MEK154

Source: Data compiled from multiple studies.[3][5][6]

Table 2: Preclinical In Vivo Efficacy of RGB-286638 in a Multiple Myeloma Xenograft Model
Treatment GroupDosing ScheduleMaximum Tumor Growth Inhibition (%)Survival Outcome
Control (Vehicle)IV, daily for 5 daysN/AFirst death at day 24
RGB-28663830 mg/kg, IV, daily for 5 days85.06%First death at day 43
RGB-28663840 mg/kg, IV, daily for 5 days86.34%First death at day 43
Table 3: Phase I Clinical Trial Dose Escalation and Dose-Limiting Toxicities (DLTs) in Solid Tumors
Dose Level (mg/day)Number of PatientsDLTs Observed
1030
2030
4030
8050
12060
16064 (in 2 patients)

DLTs at 160 mg/day included AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, and an increase in troponin T.[2][4][8]

Table 4: Recommended Phase II Dose and Pharmacokinetic Parameters of RGB-286638 in Solid Tumor Patients
ParameterValue
Recommended Phase II Dose120 mg/day
Dosing ScheduleIntravenous (IV) infusion over 60 minutes, daily for 5 consecutive days, every 28 days
Plasma PharmacokineticsLinear over the studied doses (10-160 mg/day)
Interpatient Variability in ClearanceModerate (7%-36%)

Source: Phase I Clinical Trial Data.[2][4][8]

Signaling Pathway and Experimental Workflow

G cluster_0 RGB-286638 Mechanism of Action RGB RGB-286638 CDK9 CDK9/Cyclin T1 RGB->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription Activation AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Expression Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Mechanism of action of RGB-286638.

G cluster_1 In Vivo Xenograft Study Workflow start Implantation of Solid Tumor Cells tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., 5 consecutive days) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival monitoring->endpoint

References

Assessing the Cytotoxicity of RGB-286638 using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGB-286638 is a novel and potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2][3] This multi-targeted approach makes RGB-286638 a compound of significant interest in oncology research, particularly for malignancies like multiple myeloma.[1][2][4] RGB-286638 has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms, highlighting its potential therapeutic efficacy in a broad range of tumors, including those with p53 mutations.[1][2] The compound primarily functions by inhibiting transcriptional CDKs, leading to the downregulation of RNA polymerase II phosphorylation, cell cycle arrest, and ultimately, programmed cell death.[1][4]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of RGB-286638 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][7]

Experimental Protocols

This section outlines the detailed methodology for determining the cytotoxic effects of RGB-286638 on cancer cell lines using the MTT assay.

Materials and Reagents
  • RGB-286638 compound

  • Cancer cell lines of interest (e.g., multiple myeloma cell lines MM.1S (p53-wt) and U266 (p53-mutant))[1]

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow Experimental Workflow for MTT Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding prepare_drug 4. Prepare RGB-286638 Dilutions add_drug 5. Add Drug to Wells prepare_drug->add_drug incubate_drug 6. Incubate for 24h & 48h add_drug->incubate_drug add_mtt 7. Add MTT Reagent incubate_drug->add_mtt incubate_mtt 8. Incubate for 4h add_mtt->incubate_mtt add_solubilization 9. Add Solubilization Solution incubate_mtt->add_solubilization incubate_solubilization 10. Incubate Overnight add_solubilization->incubate_solubilization read_absorbance 11. Read Absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability 12. Calculate % Cell Viability read_absorbance->calculate_viability plot_data 13. Plot Dose-Response Curve & Determine EC50 calculate_viability->plot_data

Caption: Workflow diagram illustrating the key steps of the MTT assay for assessing RGB-286638 cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10^4 cells/well in 100 µL of culture medium).[5] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.

    • Include wells with medium only to serve as a blank control.[9]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of RGB-286638 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of RGB-286638 in complete culture medium to achieve the desired final concentrations (e.g., 0-100 nM).[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of RGB-286638. Include a vehicle control group (medium with the same concentration of solvent used for the drug).

    • Incubate the cells for the desired time periods (e.g., 24 and 48 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[5]

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[5]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curves and EC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the RGB-286638 concentration.

    • Determine the half-maximal effective concentration (EC50), which is the concentration of the drug that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in a suitable software program (e.g., GraphPad Prism).

Data Presentation

The cytotoxic activity of RGB-286638 can be summarized in a table format for clear comparison across different cell lines and time points.

Table 1: Cytotoxicity of RGB-286638 in Multiple Myeloma Cell Lines

Cell Linep53 StatusIncubation Time (hours)EC50 (nM)
MM.1SWild-type4820 - 70[1]
MM.1RWild-type4820 - 70[1]
H929Wild-type4820 - 70[1]
U266Mutant4820 - 70[1]
OPM1Mutant4820 - 70[1]
RPMIMutant4820 - 70[1]

Note: The EC50 values are presented as a range as reported in the literature.[1]

Mechanism of Action and Signaling Pathway

RGB-286638 exerts its cytotoxic effects by inhibiting multiple CDKs, which in turn affects several downstream signaling pathways. A simplified representation of its mechanism of action is depicted below.

Caption: A diagram showing the inhibitory action of RGB-286638 on CDKs and its downstream effects.

Disclaimer: This document is intended for research purposes only. The protocols and information provided should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Flow Cytometry Analysis Following RGB-286638 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze the cellular effects of RGB-286638, a potent multi-targeted kinase inhibitor. The protocols outlined below are designed for assessing cell cycle progression and apoptosis, two key cellular processes modulated by this compound.

Introduction to RGB-286638

RGB-286638 is a novel indenopyrazole-derived small molecule that functions as a multi-targeted kinase inhibitor. It demonstrates potent activity against both transcriptional and cell cycle-related cyclin-dependent kinases (CDKs).[1][2] Its primary mechanism of action involves the inhibition of transcriptional CDKs, such as CDK9, which leads to the downregulation of RNA polymerase II phosphorylation and a subsequent block in transcription.[1][3][4] This activity results in the depletion of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1]

Furthermore, RGB-286638 targets cell cycle-related kinases including CDK1, CDK2, and CDK4, leading to cell cycle arrest at the G1/S and G2/M phases.[1][4] The compound is known to induce caspase-dependent apoptosis through both p53-dependent and p53-independent mechanisms, making it a promising therapeutic agent for various cancers, including those with mutated or deficient p53.[1][3][5]

Mechanism of Action: Signaling Pathway

The diagram below illustrates the signaling pathway affected by RGB-286638 treatment, leading to cell cycle arrest and apoptosis.

RGB-286638_Signaling_Pathway RGB RGB-286638 CDKs_T Transcriptional CDKs (e.g., CDK9) RGB->CDKs_T inhibits CDKs_C Cell Cycle CDKs (e.g., CDK1, CDK4) RGB->CDKs_C inhibits p53 p53 Accumulation RGB->p53 induces RNAPII RNA Polymerase II Phosphorylation CDKs_T->RNAPII Cyclins Reduced Cyclins (A, B1, D1, D3) CDKs_C->Cyclins complexes with Transcription Transcription Inhibition RNAPII->Transcription drives AntiApoptotic Reduced Mcl-1, XIAP Transcription->AntiApoptotic leads to Apoptosis Apoptosis AntiApoptotic->Apoptosis CellCycleArrest G1 & G2/M Arrest Cyclins->CellCycleArrest regulates progression p53->Apoptosis CellCycleArrest->Apoptosis can lead to Caspases Caspase Activation (Caspase-8, -9, -3) Apoptosis->Caspases activates

Caption: Signaling pathway of RGB-286638 leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of RGB-286638 on multiple myeloma (MM.1S) cells as determined by flow cytometry.

Table 1: Cell Cycle Distribution of MM.1S Cells After RGB-286638 Treatment

Treatment GroupDurationG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
Control (Media)12h483517<5
50 nM RGB-28663812h552520Not specified
Control (Media)24h473617<5
50 nM RGB-28663824hIncreasedDecreasedDecreasedIncreased

Note: Specific percentages for all phases at 24h were not detailed in the source material, but the trend of G1 and G2/M arrest at 12h followed by an increase in the sub-G1 fraction at 24h was reported.[1]

Table 2: Apoptosis Induction in MM.1S Cells by RGB-286638

Treatment GroupDurationApoptotic Cells (%) (Annexin V+)
Control (Media)12h<5
50 nM RGB-28663812h25
Control (Media)24h<5
50 nM RGB-28663824h45

Data derived from Annexin V/Propidium (B1200493) Iodide staining and flow cytometry analysis.[1]

Experimental Protocols

Detailed methodologies for the flow cytometric analysis of cell cycle and apoptosis following RGB-286638 treatment are provided below.

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

This protocol is designed to assess the distribution of cells in different phases of the cell cycle based on DNA content.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow Start Seed Cells (e.g., 1 x 10^6 MM.1S cells) Treatment Treat with RGB-286638 (e.g., 50 nM for 12-24h) Start->Treatment Harvest Harvest & Wash (ice-cold PBS) Treatment->Harvest Fix Fix Cells (e.g., 70% ethanol (B145695), -20°C) Harvest->Fix Stain Stain with PI/RNase A Solution Fix->Stain Analyze Flow Cytometry Analysis (measure DNA content) Stain->Analyze Data Data Interpretation (quantify cell cycle phases) Analyze->Data

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., MM.1S) at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight. Treat the cells with the desired concentration of RGB-286638 (e.g., 50 nM) or vehicle control for the specified duration (e.g., 12 and 24 hours).[1]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS to remove any residual media and treatment solution.[1]

  • Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Measure the PI fluorescence (typically in the FL2 or PE-Texas Red channel) to determine the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol 2: Apoptosis Assay Using Annexin V and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Analysis_Workflow Start Seed Cells (e.g., 1 x 10^6 MM.1S cells) Treatment Treat with RGB-286638 (e.g., 50 nM for 12-24h) Start->Treatment Harvest Harvest & Collect Supernatant Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI (incubate 15 min, dark) Resuspend->Stain Analyze Flow Cytometry Analysis (within 1 hour) Stain->Analyze Data Data Interpretation (quadrant analysis) Analyze->Data

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with RGB-286638 as described in Protocol 1.[1]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Acquisition: Analyze the stained cells by flow cytometry immediately (within 1 hour).

  • Data Analysis: Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence. Use quadrant analysis to differentiate the cell populations:

    • Lower-left quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a small population).

By following these detailed protocols and referencing the provided quantitative data, researchers can effectively utilize flow cytometry to characterize the cellular response to RGB-286638 treatment.

References

Application Notes and Protocols for Intravenous Administration of RGB-286638 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of RGB-286638, a multi-targeted kinase inhibitor, in murine models, with a specific focus on its application in preclinical cancer research. The protocols and data presented are synthesized from published studies on its efficacy against multiple myeloma.

Mechanism of Action

RGB-286638 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with high affinity for transcriptional CDKs such as CDK9.[1][2] Its primary mechanism of action involves the inhibition of RNA polymerase II phosphorylation, leading to a shutdown of transcription and subsequent induction of caspase-dependent apoptosis in cancer cells.[3][4] The compound has demonstrated efficacy in both p53-wild type and p53-mutant cell lines, indicating both p53-dependent and independent mechanisms of inducing cell death.[3][4] In p53-competent cells, RGB-286638 can induce p53 accumulation through nucleolar stress and loss of Mdm2.[3][4]

Data Presentation

The following tables summarize the in vivo efficacy and dosing of RGB-286638 when administered intravenously to SCID mice bearing MM.1S human multiple myeloma xenografts.

Table 1: Dosing and Administration Regimen

ParameterDetails
CompoundRGB-286638
Animal ModelSevere Combined Immunodeficient (SCID) Mice
Tumor ModelSubcutaneous MM.1S Human Multiple Myeloma Xenograft
Dosing30 mg/kg and 40 mg/kg
Administration RouteIntravenous (IV) via tail vein
Dosing ScheduleDaily for 5 consecutive days
Maximum Tolerated Dose40 mg/kg/day[1][3]

Table 2: In Vivo Efficacy of Intravenous RGB-286638

Treatment GroupMaximum Tumor Growth Inhibition (TGI) at Day 14Log10 Cell Kill (LCK)Median Survival
Vehicle Control--24 days
30 mg/kg RGB-28663885.06%[1][3]1.6[1][3]43 days[1]
40 mg/kg RGB-28663886.34%[1][3]1.6[1][3]43 days[1]

Table 3: Observed In Vivo Toxicity

DoseMaximum Body Weight LossNotes
30 mg/kg8.4% (on day 5)[3][5]Transient, with recovery in the following two weeks.[3][5]
40 mg/kg9.9% (on day 15)[3][5]Transient, with recovery in the following two weeks.[3][5]

Experimental Protocols

The following is a detailed protocol for the intravenous administration of RGB-286638 in a murine xenograft model of multiple myeloma.

Animal Model and Tumor Cell Inoculation
  • Animal Strain: Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: MM.1S human multiple myeloma cells.

  • Inoculation: Subcutaneously inject 3 x 10^6 MM.1S cells suspended in 100 µL of RPMI medium into the upper back of each mouse.[3][5]

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor weight reaches approximately 100 mg before initiating treatment.[3]

Drug Formulation and Administration
  • Drug Preparation: Prepare RGB-286638 in a suitable vehicle for intravenous administration. The specific vehicle composition should be determined based on the compound's solubility and stability characteristics.

  • Treatment Groups: Randomly assign tumor-bearing mice into three cohorts:

    • Vehicle control

    • 30 mg/kg RGB-286638

    • 40 mg/kg RGB-286638

  • Administration: Administer the assigned treatment daily for 5 consecutive days via tail vein injection.[3][5]

Efficacy and Toxicity Monitoring
  • Tumor Growth: Measure tumor volume at regular intervals (e.g., twice weekly) to assess tumor growth inhibition.

  • Survival: Monitor the mice daily for signs of toxicity and record survival data.

  • Toxicity Assessment: Record the body weight of each mouse daily during the treatment period and regularly thereafter to monitor for treatment-related toxicity.[3][5]

Visualizations

The following diagrams illustrate the signaling pathway of RGB-286638 and the experimental workflow.

RGB286638_Signaling_Pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects RGB-286638 RGB-286638 Transcriptional CDKs (e.g., CDK9) Transcriptional CDKs (e.g., CDK9) RGB-286638->Transcriptional CDKs (e.g., CDK9) Other Kinases (GSK-3β, TAK1, Jak2, MEK1) Other Kinases (GSK-3β, TAK1, Jak2, MEK1) RGB-286638->Other Kinases (GSK-3β, TAK1, Jak2, MEK1) p53 Accumulation p53 Accumulation RGB-286638->p53 Accumulation p53-dependent Inhibition of RNA Pol II Phosphorylation Inhibition of RNA Pol II Phosphorylation Transcriptional CDKs (e.g., CDK9)->Inhibition of RNA Pol II Phosphorylation Transcription Inhibition Transcription Inhibition Inhibition of RNA Pol II Phosphorylation->Transcription Inhibition Caspase Activation Caspase Activation Transcription Inhibition->Caspase Activation p53 Accumulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow Start Start Cell_Culture MM.1S Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mg Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Control Vehicle Control (IV, daily x5) Randomization->Treatment_Control Treatment_30 30 mg/kg RGB-286638 (IV, daily x5) Randomization->Treatment_30 Treatment_40 40 mg/kg RGB-286638 (IV, daily x5) Randomization->Treatment_40 Monitoring Monitor Tumor Growth, Body Weight, and Survival Treatment_Control->Monitoring Treatment_30->Monitoring Treatment_40->Monitoring Endpoint Data Analysis and Endpoint Monitoring->Endpoint

References

Application Notes and Protocols for Long-Term Storage and Stability of RGB-286638 Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of RGB-286638 solutions. Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in research and preclinical development.

Summary of Stability Data

The stability of RGB-286638 is dependent on the storage conditions, solvent, and concentration. The following tables summarize the available quantitative data on its stability.

Table 1: Stability of RGB-286638 Stock Solutions

Storage ConditionSolventConcentrationDurationStability Notes
-80°CDMSONot Specified6 monthsSealed storage, away from moisture is recommended.[1]
-20°CDMSONot Specified1 monthSealed storage, away from moisture is recommended.[1]
4°CSolid FormNot ApplicableNot SpecifiedSealed storage, away from moisture is recommended.[2]

Table 2: Stability of RGB-286638 Aqueous Solutions for Infusion

Storage ConditionSolventConcentrationDurationStability Notes
Room Temperature (15°C–25°C)Aqueous20 mg/mLUp to 72 hoursMust be protected from light.[3][4]
Ambient Temperature5% Aqueous Dextrose0.1 and 10 mg/mL30 hoursPreservable for this duration.[3]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of RGB-286638 in DMSO.

Materials:

  • RGB-286638 (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the RGB-286638 solid to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of RGB-286638 using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). MedChemExpress states a solubility of ≥ 150 mg/mL in DMSO.[2]

  • Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Stability-Indicating HPLC-MS/MS Analysis

This protocol is adapted from a validated method for the quantification of RGB-286638 in biological matrices and can be used to assess the stability of the solution by measuring the concentration of the parent compound over time.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1%

  • Ammonium (B1175870) formate (B1220265), 0.2 mM

  • RGB-286638 reference standard

  • Deuterated RGB-286638 (as internal standard, if available)

Chromatographic Conditions:

  • Mobile Phase A: 0.2 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.250 mL/min

  • Gradient: A suitable gradient to achieve separation of RGB-286638 from potential degradants.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Retention Time of RGB-286638: Approximately 1.9 minutes under the published method conditions.[5]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • RGB-286638: m/z 546 > 402[5]

    • Internal Standard (deuterated RGB-286638): m/z 549 > 402[5]

Procedure:

  • Prepare a calibration curve using the RGB-286638 reference standard in the same solvent as the stability samples.

  • At each time point of the stability study, dilute an aliquot of the stored RGB-286638 solution to a concentration within the linear range of the calibration curve.

  • Add the internal standard to all samples and standards.

  • Inject the samples onto the LC-MS/MS system.

  • Quantify the concentration of RGB-286638 by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Calculate the percentage of RGB-286638 remaining at each time point relative to the initial concentration.

Signaling Pathways and Experimental Workflows

Overview of RGB-286638 Mechanism of Action

RGB-286638 is a multi-targeted kinase inhibitor, primarily targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and transcription.[1][3] Its activity against transcriptional CDKs, such as CDK9, leads to the inhibition of RNA Polymerase II phosphorylation, resulting in downregulation of anti-apoptotic proteins and induction of apoptosis in cancer cells.

G Simplified Signaling Pathway of RGB-286638 RGB286638 RGB-286638 CDK9 CDK9/Cyclin T1 RGB286638->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription Inhibition Mcl1_XIAP Downregulation of Mcl-1, XIAP Transcription->Mcl1_XIAP Apoptosis Apoptosis Mcl1_XIAP->Apoptosis Induction

Caption: Simplified signaling pathway of RGB-286638.

Experimental Workflow for Long-Term Stability Assessment

The following diagram illustrates a typical workflow for assessing the long-term stability of an RGB-286638 solution.

G Workflow for RGB-286638 Solution Stability Testing cluster_prep Preparation cluster_storage Storage cluster_testing Stability Testing at Time Points (T=x) Prep_Sol Prepare RGB-286638 Solution Initial_Analysis Initial Analysis (T=0) - Concentration - Purity Prep_Sol->Initial_Analysis Store_Samples Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) Initial_Analysis->Store_Samples Sample_Collection Collect Aliquots Store_Samples->Sample_Collection Analysis Analyze Samples (HPLC-MS/MS) Sample_Collection->Analysis Data_Analysis Analyze Data - % Remaining - Degradants Analysis->Data_Analysis

Caption: Workflow for RGB-286638 solution stability testing.

Decision Tree for Storage Condition Selection

This decision tree provides guidance on selecting the appropriate storage conditions for RGB-286638 solutions based on the intended duration of storage and use.

G Decision Tree for RGB-286638 Storage Duration Intended Storage Duration? Short_Term < 1 Month Duration->Short_Term Long_Term 1-6 Months Duration->Long_Term Immediate_Use < 72 Hours (Aqueous) < 30 Hours (Diluted) Duration->Immediate_Use Storage_Minus_20 Store at -20°C in DMSO Short_Term->Storage_Minus_20 Storage_Minus_80 Store at -80°C in DMSO Long_Term->Storage_Minus_80 Storage_RT Store at Room Temp (15-25°C), Protected from Light Immediate_Use->Storage_RT

Caption: Decision tree for RGB-286638 storage.

References

Troubleshooting & Optimization

Technical Support Center: RGB-286638 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solubility and handling of RGB-286638 free base.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers and batches. It is crucial to consult the certificate of analysis (CoA) for your specific lot. Below is a summary of reported solubility data.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Vendor/SourceReported Solubility (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals100 mg/mL183.27 mMMoisture-absorbing DMSO reduces solubility. Use fresh DMSO.[1]
Cayman Chemical10 mg/mL--
MedChemExpress2.6 mg/mL4.77 mMRequires sonication. Hygroscopic DMSO significantly impacts solubility.[2]

Q2: My this compound is not dissolving completely in DMSO, or it precipitated out of solution. What should I do?

A2: This is a common issue that can be addressed by following a systematic troubleshooting workflow. Several factors can influence the solubility, including the purity of the solvent, handling techniques, and the specific batch of the compound. Refer to the troubleshooting guide below for a step-by-step approach.

Q3: What is the mechanism of action for RGB-286638?

A3: RGB-286638 is a multi-targeted kinase inhibitor.[3][4] Its primary mechanism of action is the inhibition of transcriptional cyclin-dependent kinases (CDKs), such as CDK9/cyclin T1.[4][5] This inhibition leads to the downregulation of RNA polymerase II phosphorylation, thereby blocking transcription.[3][6] This action results in caspase-dependent apoptosis in cancer cells.[3][6] The compound has been shown to be active in both p53-wild type and p53-mutant cell lines.[3][6]

Signaling Pathway

RGB-286638_Signaling_Pathway RGB-286638 Mechanism of Action cluster_0 Upstream Regulation cluster_1 Transcription Machinery cluster_2 Downstream Effects RGB_286638 RGB-286638 CDK9_CyclinT CDK9 / Cyclin T1 (P-TEFb complex) RGB_286638->CDK9_CyclinT Inhibits p_RNAPII Phosphorylated RNAPII (Ser2) CDK9_CyclinT->p_RNAPII Phosphorylates RNAPII RNA Polymerase II (CTD) Transcription Transcription Elongation p_RNAPII->Transcription Anti_Apoptotic Anti-apoptotic proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Mechanism of action of RGB-286638.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation of RGB-286638 in DMSO

This guide provides a systematic approach to troubleshoot solubility issues.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues Start Start: Compound fails to dissolve or precipitates Check_Solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous/low-moisture DMSO. - DMSO is hygroscopic; use a new or properly stored bottle. Start->Check_Solvent Apply_Energy Step 2: Apply Physical Methods - Vortex vigorously for 1-2 minutes. - Sonicate the solution in a water bath. - Gently warm the solution (e.g., 37°C for 5-10 min). Check_Solvent->Apply_Energy Check_Concentration Step 3: Re-evaluate Concentration - Is the target concentration higher than reported solubility limits? - Try preparing a less concentrated stock solution. Apply_Energy->Check_Concentration Dilution_Precipitation Issue: Precipitation upon dilution in aqueous buffer? Check_Concentration->Dilution_Precipitation Success Success: Compound is fully dissolved. Dilution_Precipitation->Success No Troubleshoot_Dilution Troubleshoot Aqueous Dilution: 1. Lower the final concentration. 2. Add DMSO stock to buffer dropwise while vortexing. 3. Keep final DMSO concentration <0.5% in assays. Dilution_Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dilution->Success

Caption: Step-by-step workflow for resolving solubility problems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of RGB-286638

This protocol provides a general procedure for preparing a stock solution. Adjust the final concentration based on the reported solubility and your experimental needs.

Materials:

  • This compound powder

  • Anhydrous or low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Preparation: Before opening, centrifuge the vial of RGB-286638 powder to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 545.63 g/mol ) into a sterile vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mM, add 183.27 µL of DMSO per 1 mg of compound).

  • Dissolution:

    • Vortex the vial vigorously for at least 2 minutes to facilitate dissolution.[7]

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[8] Short bursts of sonication are recommended.[7]

    • Gentle warming in a water bath (not exceeding 37-40°C) can also be applied for 5-10 minutes if necessary.[7][8]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage:

    • For short-term storage (up to 1 month), store the DMSO stock solution at -20°C.[1]

    • For long-term storage (up to 6-12 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1][9] Tightly seal vials to prevent DMSO from absorbing water.[9]

Protocol 2: Dilution of DMSO Stock in Aqueous Buffer for In Vitro Assays

Precipitation upon dilution into aqueous buffers is a common challenge for hydrophobic compounds.

Procedure:

  • Prepare Serial Dilutions (if needed): It is best practice to perform initial serial dilutions in 100% DMSO before the final dilution into your aqueous buffer (e.g., PBS, cell culture medium).

  • Aqueous Dilution: To minimize precipitation, add the small volume of the DMSO stock solution dropwise into the larger volume of the aqueous buffer while gently vortexing or stirring.[7] This ensures rapid dispersion.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[9] Always include a vehicle control (aqueous buffer with the same final percentage of DMSO) in your experiments.

  • Pre-Assay Check: If you continue to experience precipitation, perform a pre-assay solubility check. Prepare the final dilution and let it stand at the experimental temperature for the duration of your assay. Centrifuge and check for a pellet to confirm if the compound remains in solution at the working concentration.

References

Technical Support Center: Optimizing RGB-286638 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RGB-286638, a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor, in in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for RGB-286638 in cell-based assays?

A1: For initial in vitro studies, a concentration range of 10 nM to 100 nM is recommended for RGB-286638.[1][2] Dose-response experiments on multiple myeloma (MM) cell lines have shown effective concentrations (EC50) to be in the range of 20-70 nM after 48 hours of treatment.[1][3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: What is the mechanism of action of RGB-286638?

A2: RGB-286638 is a multi-targeted kinase inhibitor that primarily targets cyclin-dependent kinases (CDKs).[4][5] It exhibits potent inhibitory activity against several CDKs involved in cell cycle regulation and transcription, including CDK1, CDK2, CDK3, CDK4, CDK5, and CDK9.[2][4][6] By inhibiting these transcriptional CDKs, RGB-286638 leads to the downregulation of RNA polymerase II phosphorylation, thereby inhibiting transcription.[1][7] This ultimately results in cell cycle arrest, induction of apoptosis, and potent antitumor activity.[1][4][8]

Q3: How should I dissolve and store RGB-286638?

A3: RGB-286638 is soluble in aqueous solutions and dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vitro experiments, it is typically prepared as a high-concentration stock solution in DMSO. It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced toxicity.[9] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][10] The compound as a solid can be stored at 4°C.[10]

Q4: What are the known off-target effects of RGB-286638?

A4: In addition to its primary targets (CDKs), RGB-286638 has been shown to inhibit other kinases, including GSK-3β, TAK1, AMPK, Jak2, and MEK1.[1][2][6][10] It is important to consider these off-target effects when interpreting experimental results, as they may contribute to the observed cellular phenotype.

Q5: In which cancer cell lines has RGB-286638 shown in vitro activity?

A5: RGB-286638 has demonstrated potent in vitro activity against a broad range of human tumor cell lines.[4] Notably, it has shown significant cytotoxicity in various multiple myeloma (MM) cell lines, including those with wild-type and mutant p53.[1][3][7]

Troubleshooting Guide

Issue 1: No significant biological effect is observed at the tested concentrations.

  • Possible Cause: The concentration of RGB-286638 may be too low for the specific cell line being used.

    • Solution: Increase the concentration range in your dose-response experiment. Consider going up to 1 µM, as cellular potency can be lower than biochemical potency.[11]

  • Possible Cause: The incubation time may be insufficient to observe a phenotypic change.

    • Solution: Perform a time-course experiment, treating cells with a fixed concentration of RGB-286638 and assessing the endpoint at multiple time points (e.g., 24, 48, 72 hours).

  • Possible Cause: The compound may have degraded due to improper storage or handling.

    • Solution: Ensure that stock solutions are stored correctly at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause: Serum proteins in the culture medium may be binding to the inhibitor, reducing its effective concentration.

    • Solution: Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. Be aware that this can alter cell behavior.[12]

Issue 2: High levels of cell death are observed even at the lowest concentrations.

  • Possible Cause: The cell line may be exceptionally sensitive to RGB-286638.

    • Solution: Lower the starting concentration range in your dose-response experiment. A logarithmic dilution series starting from as low as 0.1 nM may be necessary.

  • Possible Cause: The final concentration of the solvent (DMSO) may be too high, causing cytotoxicity.

    • Solution: Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.1%.[9][13] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity.

Issue 3: Inconsistent results are obtained between replicate experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Standardize cell culture parameters such as cell passage number, seeding density, and confluency at the time of treatment.

  • Possible Cause: Inaccurate preparation of serial dilutions.

    • Solution: Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.

  • Possible Cause: The inhibitor is precipitating out of the solution upon dilution in aqueous media.

    • Solution: Visually inspect the media after adding the inhibitor. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your assay.[13]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

Target KinaseIC50 (nM)
cyclin T1-CDK91[2][6][10]
cyclin B1-CDK12[2][6][10]
cyclin E-CDK23[2][6][10]
cyclin D1-CDK44[2][6][10]
cyclin E-CDK35[2][6][10]
p35-CDK55[2][6][10]
GSK-3β3[2][6][10]
TAK15[2][6][10]
JNK1a117[10]
c-Src25[10]
AMPK41[10]
JNK1a240[10]
cyclin H-CDK744[10]
Jak250[2][6][10]
MEK154[2][6][10]
cyclin D3-CDK655[10]

Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20-70[1][2][3]
MM.1RWild-type20-70[2]
H929Wild-type20-70[2]
U266Mutant20-70[1][2][3]
OPM1Mutant20-70[2]
RPMI-8226Mutant20-70[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of RGB-286638 on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of RGB-286638 in the appropriate cell culture medium. A common starting range is 10 nM to 100 nM.[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of RGB-286638.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.

Protocol 2: Western Blotting for Target Engagement

Objective: To assess the effect of RGB-286638 on the phosphorylation status of its downstream targets, such as RNA Polymerase II (RNAPII).

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of RGB-286638 (e.g., 50 nM) for various time points (e.g., 2, 4, 8 hours).[1]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-RNAPII Ser2/Ser5) and the total protein overnight at 4°C.[1] Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

Visualizations

RGB_286638_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S CDK4_CyclinD CDK4/Cyclin D CDK4_CyclinD->G1_S CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII P p_RNAPII p-RNA Pol II (Active) Transcription_Elongation Transcription Elongation p_RNAPII->Transcription_Elongation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription_Elongation->Anti_Apoptotic Caspase_Activation Caspase Activation Anti_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis RGB_286638 RGB-286638 RGB_286638->CDK1_CyclinB RGB_286638->CDK2_CyclinE RGB_286638->CDK4_CyclinD RGB_286638->CDK9_CyclinT

Caption: Mechanism of action of RGB-286638.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Determine_Cell_Line Select Cell Line Determine_Endpoint Define Experimental Endpoint Determine_Cell_Line->Determine_Endpoint Concentration_Range Choose Initial Concentration Range (e.g., 10-100 nM) Determine_Endpoint->Concentration_Range Prepare_Stock Prepare RGB-286638 Stock (in DMSO) Concentration_Range->Prepare_Stock Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Cell_Treatment Treat Cells Serial_Dilution->Cell_Treatment Incubation Incubate (24-72h) Cell_Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Analyze_Results Analyze Results (Calculate EC50, etc.) Data_Acquisition->Analyze_Results Troubleshoot Troubleshoot Issues Analyze_Results->Troubleshoot Troubleshoot->Analyze_Results Re-evaluate Optimize Optimize Concentration Troubleshoot->Optimize If Needed

Caption: General experimental workflow for in vitro studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Start Troubleshooting Problem Inconsistent or Unexpected Results? Start->Problem Concentration Suboptimal Concentration Problem->Concentration Yes Solvent Solvent Toxicity Problem->Solvent Yes Stability Compound Instability Problem->Stability Yes Cell_Culture Cell Culture Variability Problem->Cell_Culture Yes Adjust_Conc Adjust Concentration Range Concentration->Adjust_Conc Check_DMSO Verify Final DMSO % (<0.1%) Solvent->Check_DMSO Fresh_Stock Prepare Fresh Stock/Dilutions Stability->Fresh_Stock Standardize_Culture Standardize Cell Culture Protocols Cell_Culture->Standardize_Culture End Re-run Experiment Adjust_Conc->End Check_DMSO->End Fresh_Stock->End Standardize_Culture->End

Caption: Troubleshooting logic for in vitro experiments.

References

RGB-286638 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of RGB-286638, a multi-targeted kinase inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected changes in cellular metabolism in our RGB-286638 treated cells. Could this be an off-target effect?

A1: Yes, it is possible. Besides its primary targets (Cyclin-Dependent Kinases), RGB-286638 has been shown to inhibit other kinases, including AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Inhibition of AMPK could lead to alterations in metabolic pathways.

Troubleshooting Steps:

  • Confirm AMPK Inhibition: Perform a western blot to analyze the phosphorylation status of AMPK and its downstream targets (e.g., ACC, ULK1) in your experimental system with and without RGB-286638 treatment. A decrease in phosphorylation would suggest AMPK inhibition.

  • Metabolic Assays: Conduct cellular metabolism assays (e.g., Seahorse XF Analyzer) to measure glycolysis and mitochondrial respiration rates. This will provide a functional readout of the metabolic phenotype.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the metabolic phenotype correlates with the concentration of RGB-286638 used. This can help distinguish between on-target and off-target effects, which may occur at different potency levels.

Q2: Our experimental results show modulation of inflammatory signaling pathways upon RGB-286638 treatment. Is this a known off-target effect?

A2: Yes, RGB-286638 has been reported to inhibit Transforming growth factor-beta-activated kinase 1 (TAK1) and Janus kinase 2 (JAK2), both of which are crucial components of inflammatory signaling pathways.[1][2][3] Inhibition of these kinases could explain the observed effects.

Troubleshooting Steps:

  • Assess TAK1 and JAK2-STAT Signaling: Use western blotting to examine the phosphorylation status of TAK1, and key downstream molecules in the JAK-STAT pathway (e.g., STAT3) in the presence of RGB-286638.[3]

  • Cytokine Profiling: Measure the levels of relevant cytokines and chemokines in your cell culture supernatant or animal models using techniques like ELISA or multiplex assays.

  • Specificity Controls: If available, use more specific inhibitors for TAK1 or JAK2 as controls to see if they replicate the phenotype observed with RGB-286638.

Q3: We are seeing unexpected effects on cell signaling related to glycogen (B147801) metabolism. What could be the cause?

A3: RGB-286638 is a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β).[1][2] GSK-3β is a key enzyme in glycogen metabolism. Its inhibition by RGB-286638 could lead to the observed changes.

Troubleshooting Steps:

  • Examine GSK-3β Activity: Analyze the phosphorylation of GSK-3β itself and its well-known substrate, glycogen synthase (GS). Inhibition of GSK-3β should lead to decreased phosphorylation of GS.

  • Measure Glycogen Levels: Perform a glycogen assay to quantify intracellular glycogen stores in response to RGB-286638 treatment.

  • Consult Kinase Profiling Data: Refer to the provided kinase inhibition profile of RGB-286638 to understand its potency against GSK-3β relative to its primary CDK targets.

Quantitative Data Summary: Off-Target Kinase Inhibition Profile

The following table summarizes the known off-target inhibitory activities of RGB-286638.

Kinase TargetIC50 (nM)Primary Cellular FunctionPotential Experimental Readout
GSK-3β3Glycogen metabolism, cell signalingPhosphorylation of Glycogen Synthase
TAK15Inflammatory signaling (NF-κB, MAPK)Phosphorylation of IκBα, p38
JAK250Inflammatory signaling (STAT pathway)Phosphorylation of STAT3
MEK154Cell proliferation, differentiation (MAPK pathway)Phosphorylation of ERK1/2
AMPKNot specifiedCellular metabolism, energy sensingPhosphorylation of ACC, ULK1

Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of RGB-286638 against a panel of kinases.

  • Methodology:

    • Utilize a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).

    • Incubate recombinant kinase enzyme with its specific substrate and ATP (radiolabeled or modified for detection).

    • Add varying concentrations of RGB-286638 to the reaction.

    • After incubation, quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase activity against the logarithm of RGB-286638 concentration.

    • Calculate the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Kinase Inhibition in Cells:

  • Objective: To assess the in-cell inhibition of a target kinase by analyzing the phosphorylation status of its downstream substrate.

  • Methodology:

    • Culture cells to the desired confluency and treat with a dose-range of RGB-286638 for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the protein of interest.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the phosphorylated protein level to the total protein level.

Visualizations

Off_Target_Signaling_Pathways cluster_rgb RGB-286638 cluster_cdk Primary Targets (On-Target) cluster_off_target Potential Off-Targets cluster_downstream Downstream Effects RGB RGB-286638 CDK9 CDK9 RGB->CDK9 CDK1 CDK1/2/4/5 RGB->CDK1 TAK1 TAK1 RGB->TAK1 JAK2 JAK2 RGB->JAK2 GSK3B GSK-3β RGB->GSK3B MEK1 MEK1 RGB->MEK1 RNAPII p-RNA Pol II ↓ CDK9->RNAPII CellCycle Cell Cycle Arrest CDK1->CellCycle NFkB NF-κB Signaling ↓ TAK1->NFkB STAT3 p-STAT3 ↓ JAK2->STAT3 Glycogen Glycogen Synthesis ↑ GSK3B->Glycogen ERK p-ERK1/2 ↓ MEK1->ERK

Caption: On- and potential off-target signaling pathways of RGB-286638.

Experimental_Workflow start Observe Unexpected Phenotype hypothesis Hypothesize Off-Target Effect start->hypothesis consult Consult Kinase Inhibition Profile hypothesis->consult wb Western Blot for p-Substrate consult->wb functional Perform Functional Assays wb->functional dose Dose-Response Analysis functional->dose conclusion Confirm/Refute Off-Target Effect dose->conclusion

Caption: Troubleshooting workflow for suspected off-target effects.

References

troubleshooting poor RGB-286638 efficacy in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the multi-targeted kinase inhibitor, RGB-286638.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for RGB-286638? A1: RGB-286638 is a potent, multi-targeted kinase inhibitor. Its primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly transcriptional CDKs such as CDK9.[1][2] By inhibiting CDK9, the drug prevents the phosphorylation of RNA Polymerase II (RNAPII), leading to a shutdown of transcription, downregulation of short-lived anti-apoptotic proteins like Mcl-1, and subsequent apoptosis.[1][2] It also inhibits cell cycle-related CDKs (CDK1, 2, 4), causing cell cycle arrest.[3][4] The induced apoptosis can be both p53-dependent and p53-independent.[5]

Q2: What is a typical effective concentration range for RGB-286638 in cell culture? A2: The effective concentration is highly cell-line dependent. In multiple myeloma (MM) cell lines, the half-maximal effective concentrations (EC50) typically range from 20 to 70 nM after 48 hours of treatment.[1][3] For initial experiments, a dose-response curve ranging from 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line.

Q3: Is RGB-286638 expected to be effective in all cell lines? A3: No. Efficacy can be influenced by the genetic background of the cell line. While RGB-286638 has shown activity in cells with both wild-type and mutant p53, the status of other key proteins, such as the Retinoblastoma (Rb) protein, can be critical.[1][5] Cell lines with a loss of functional Rb may exhibit intrinsic resistance to CDK4/6 inhibition, which is one component of RGB-286638's activity.[6]

Q4: How should I prepare and store RGB-286638? A4: RGB-286638 is a dihydrochloride (B599025) salt, and for in vitro experiments, it has been supplied as an aqueous solution.[1][2] For powdered compound, a common practice is to create a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Dilute the stock solution in fresh culture medium for each experiment. The stability of the diluted solution in media over long incubation periods should be considered.

Section 2: Troubleshooting Guide for Poor Efficacy

This guide addresses common issues observed during in vitro experiments with RGB-286638.

Issue: Higher-than-expected IC50/EC50 value or weak response.

If you observe minimal or no effect on cell viability or proliferation, consider the following causes and solutions.

  • Possible Cause 1: Inappropriate Proliferation Assay

    Many CDK inhibitors, including RGB-286638, are cytostatic, meaning they stop cell proliferation by inducing cell cycle arrest.[4] Standard metabolic assays (e.g., MTT, WST-1, CellTiter-Glo®) measure metabolic activity, not cell number. Cells arrested in the G1 phase can continue to grow in size and remain metabolically active, which can mask the anti-proliferative effects of the drug and lead to inaccurate, high IC50 values.[7][8]

    Solution: Use an endpoint assay that measures cell number or DNA content directly.

    Assay Type Principle Recommendation for RGB-286638
    Metabolic Assays (e.g., MTT, AlamarBlue, CellTiter-Glo®)Measures mitochondrial activity or ATP content as a proxy for viable cell number.Not Recommended. Can produce misleadingly high IC50 values due to cell size increase during G1 arrest.[7][8]
    DNA Content Assays (e.g., Crystal Violet, CyQUANT®, Hoechst)Stains DNA, providing a direct measure of cell number.Highly Recommended. Accurately reflects the cytostatic effect of the inhibitor.
    Direct Cell Counting (e.g., Hemocytometer, Automated Counter)Directly counts the number of cells.Highly Recommended. The gold standard for measuring proliferation.

    graph TD {
    graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho, rankdir=LR];
    node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"];
    edge [fontname="Arial"];

    subgraph "Experimental Observation"
        A[High IC50 with Metabolic Assay

    (e.g., MTT, ATP-based)]; end

    subgraph "Cellular State with CDK Inhibitor"
        B[Cells Arrest in G1];
        C[Cells Stop Dividing];
        D[Cells Increase in Size & 

    Metabolic Activity]; B -> C; B -> D; end

    subgraph "Assay Interpretation"
        E[Metabolic Assay Detects

    High Activity -> "#EA4335">False Negative]; F[DNA/Cell Count Assay Detects No Increase in Cell # -> "#34A853">Accurate Result]; end

    A --"Is caused by"--> D;
    D --"Leads to"--> E;
    C --"Is accurately measured by"--> F;
    
    E[style="filled,fillcolor=#FFFFFF,color=#EA4335,strokewidth=2"];
    F[style="filled,fillcolor=#FFFFFF,color=#34A853,strokewidth=2"];

    }

    Caption: Logic for selecting an appropriate proliferation assay.
  • Possible Cause 2: Sub-optimal Drug Concentration or Incubation Time

    The effects of RGB-286638 are dose and time-dependent.[1] Insufficient concentration or incubation time may not be enough to induce a measurable biological response.

    Solution:

    • Dose-Response: Perform a dose-response experiment with a broad range of concentrations (e.g., 10 points from 0.1 nM to 10 µM) to accurately determine the EC50.

    • Time-Course: Evaluate the drug's effect at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration. Inhibition of RNAPII phosphorylation can be observed in as little as 2-4 hours, while effects on cell viability may take 48 hours or longer.[1]

  • Possible Cause 3: Cell Line Resistance

    Cell lines can have intrinsic or acquired resistance to CDK inhibitors. A systematic approach can help identify the cause.

    Solution: Follow a step-by-step troubleshooting workflow. First, confirm target engagement. If the drug is hitting its primary target but the cells still survive, investigate potential resistance mechanisms.

    Caption: Experimental workflow for troubleshooting RGB-286638 resistance.

Section 3: Data & Protocols

Quantitative Data

Table 1: Kinase Inhibitory Profile of RGB-286638 This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of RGB-286638 against various kinases.

Target Kinase IC50 (nM) Reference
cyclin T1-CDK91[1][3]
cyclin B1-CDK12[1][3]
cyclin E-CDK23[1][3]
GSK-3β3[3]
cyclin D1-CDK44[1][3]
cyclin E-CDK35[1][3]
p35-CDK55[1][3]
TAK15[3]
cyclin H-CDK744[3]
Jak250[3]
MEK154[3]
cyclin D3-CDK655[3]

Table 2: In Vitro Efficacy of RGB-286638 in Multiple Myeloma (MM) Cell Lines This table shows the half-maximal effective concentrations (EC50) after 48 hours of treatment.

Cell Line p53 Status EC50 Range (nM) Reference
MM.1S, MM.1R, H929Wild-Type20 - 70[1][3]
U266, OPM1, RPMIMutant20 - 70[1][3]
Experimental Protocols

Protocol 1: Cell Proliferation Assay (Crystal Violet Method)

This protocol provides a reliable method for assessing the cytostatic effects of RGB-286638.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of RGB-286638 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the PFA and wash with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes.

  • Washing: Remove the Crystal Violet solution and wash the plate repeatedly with water until the background is clean. Air dry the plate completely.

  • Solubilization: Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain.

  • Measurement: Read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Western Blot Analysis for Target Engagement and Resistance Markers

This protocol verifies that RGB-286638 is engaging its target (p-RNAPII) and assesses the status of a key resistance marker (Rb).

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with RGB-286638 (e.g., 50 nM and 100 nM) and a vehicle control for a short duration (e.g., 4-8 hours) for target engagement or for 24-48 hours for resistance marker analysis.[1]

  • Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-RNA Polymerase II CTD (Ser2/5)

    • Total RNA Polymerase II

    • Retinoblastoma (Rb)

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-RNAPII signal relative to the total RNAPII indicates target engagement. The absence of an Rb band may indicate intrinsic resistance.

Section 4: Signaling Pathway Visualization

The diagram below illustrates the core mechanism of action for RGB-286638.

G cluster_drug Drug Action cluster_pathways Cellular Pathways cluster_transcription Transcription Control cluster_cellcycle Cell Cycle Control cluster_outcomes Cellular Outcomes drug RGB-286638 cdk9 CDK9 / Cyclin T drug->cdk9 inhibits cdk46 CDK4/6 / Cyclin D drug->cdk46 inhibits rnapii p-RNAPII (Active) cdk9->rnapii phosphorylates transcription Gene Transcription (e.g., Mcl-1, c-Myc) rnapii->transcription apoptosis Apoptosis transcription->apoptosis inhibition leads to rb p-Rb (Inactive) cdk46->rb phosphorylates g1s G1/S Transition rb->g1s g1_arrest G1 Arrest g1s->g1_arrest inhibition leads to

References

Technical Support Center: Interpreting Unexpected Results with RGB-286638

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the multi-targeted kinase inhibitor RGB-286638.

Frequently Asked Questions (FAQs)

Q1: My results show an increase in the phosphorylation of a kinase after RGB-286638 treatment. Isn't this compound an inhibitor?

A1: This is a documented, though seemingly counterintuitive, effect for RGB-286638. Short exposure to RGB-286638 has been observed to upregulate the phosphorylation of ERK1/2 in certain multiple myeloma cell lines (MM.1R, H929, and U266).[1] This phenomenon can be attributed to complex cellular feedback loops or off-target effects. When interpreting your results, it is crucial to consider the broader signaling network.

  • Recommendation: We advise performing a time-course and dose-response experiment to characterize the kinetics of this paradoxical phosphorylation. Additionally, consider investigating downstream targets of the unexpectedly activated kinase to understand the functional consequences.

Q2: I'm observing significant cytotoxicity in p53-mutant or p53-knockdown cell lines. I thought RGB-286638's activity was p53-dependent.

A2: While RGB-286638 can induce p53 accumulation and activation, it also mediates p53-independent apoptosis.[1] The compound's primary mechanism involves the inhibition of transcriptional cyclin-dependent kinases (CDKs), leading to a downregulation of RNA polymerase II phosphorylation and subsequent inhibition of transcription.[1] This transcriptional inhibition is a key driver of apoptosis and can occur regardless of p53 status.[1]

  • Recommendation: To confirm the mechanism in your specific cell line, we recommend assessing the phosphorylation status of RNA polymerase II (at Ser2/Ser5) and measuring overall RNA synthesis (e.g., via a [5'-3H]uridine incorporation assay).[1][2]

Q3: The EC50 value I'm obtaining in my cell viability assay is significantly different from the published data.

A3: Variations in EC50 values can arise from several factors. Published EC50 values for RGB-286638 in multiple myeloma cell lines at 48 hours range from 20 to 70 nM.[2][3]

  • Potential sources of variability include:

    • Cell line differences: Different cell lines, even of the same cancer type, can exhibit varying sensitivity.

    • Assay duration: The time of exposure to the compound will influence the EC50 value.

    • Cell density and growth phase: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.

    • Reagent stability: Confirm the integrity and concentration of your RGB-286638 stock solution.

  • Recommendation: We recommend performing a dose-response curve with a broad range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to establish a comprehensive profile for your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Western Blot Results for Phospho-Targets

You are observing high variability in the phosphorylation levels of target proteins like RNAPII or Rb across replicate experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Variable Treatment Time Synchronize cell cultures before treatment and ensure precise timing of drug addition and cell lysis.
Cell Lysis Buffer Inadequacy Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states.
Inconsistent Protein Loading Perform a total protein quantification assay (e.g., BCA) and normalize loading amounts. Always check for consistent housekeeping protein levels (e.g., GAPDH).
Antibody Performance Validate your primary antibodies for specificity and optimal dilution. Run positive and negative controls.
Issue 2: Discrepancy Between Kinase Inhibition Data and Cellular Activity

Your in vitro kinase assay shows potent inhibition of a specific CDK, but you don't observe the expected downstream cellular effect (e.g., cell cycle arrest at a specific phase).

Possible Causes and Solutions:

CauseRecommended Solution
Multi-Targeted Nature of RGB-286638 RGB-286638 inhibits multiple CDKs and other kinases.[3][4] The overall cellular phenotype is a composite of these effects. For example, inhibition of both cell cycle and transcriptional CDKs can lead to apoptosis rather than a clear cell cycle block.
Off-Target Effects The compound is known to inhibit other kinases such as GSK-3β, TAK1, and JAK2, and can induce p-ERK1/2.[1][3] These off-target activities can confound the expected outcome from on-target CDK inhibition.
Cellular Context The signaling network and compensatory pathways can differ significantly between cell lines.

Troubleshooting Workflow:

G start Discrepancy Observed: Kinase Inhibition vs. Cellular Effect check_multi Consider Multi-Target Profile (CDK1, 2, 4, 9) start->check_multi check_off_target Investigate Off-Target Effects (p-ERK, GSK-3β) start->check_off_target check_downstream Assess Downstream Markers of Primary Target (e.g., p-RNAPII) check_multi->check_downstream check_off_target->check_downstream analyze_phenotype Re-evaluate Cellular Phenotype (Apoptosis vs. Cell Cycle Arrest) check_downstream->analyze_phenotype compare_cell_lines Compare with Different Cell Lines analyze_phenotype->compare_cell_lines conclusion Hypothesize Alternative Mechanism of Action compare_cell_lines->conclusion

Caption: Troubleshooting logic for kinase vs. cell effect discrepancy.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

Kinase TargetIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
GSK-3β3
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
TAK15
JAK250
MEK154
Data sourced from MedchemExpress and Ciaffaglione et al.[2][3]

Table 2: Cellular Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-Type20 - 70
MM.1RWild-Type20 - 70
H929Wild-Type20 - 70
U266Mutant20 - 70
OPM1Mutant20 - 70
RPMIMutant20 - 70
Data represents the effective concentration range reported by Ciaffaglione et al.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from methodologies used in the evaluation of RGB-286638.[1][2]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Treat cells with a serial dilution of RGB-286638 (e.g., 12.5 nM to 100 nM) for the desired duration (e.g., 24 or 48 hours).[2] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1]

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.

Protocol 2: Western Blotting for Phospho-RNAPII

This protocol is based on the methods described for analyzing RGB-286638's effect on transcription.[1][2]

  • Cell Treatment and Lysis: Treat cells with RGB-286638 (e.g., 50 nM) for the desired time points (e.g., 2, 4, 8 hours).[2] Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and resolve the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II Ser2 (p-RNAPII S2) overnight at 4°C.[1][2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total RNAPII and a loading control like GAPDH to ensure equal loading.[1]

Signaling Pathway and Workflow Diagrams

G cluster_0 cluster_1 RGB286638 RGB-286638 CDK9 Transcriptional CDK9/Cyclin T1 RGB286638->CDK9 pRNAPII Phospho-RNAPII (Ser2/Ser5) CDK9->pRNAPII P CDK9->pRNAPII RNAPII RNA Polymerase II (RNAPII) Transcription Transcriptional Elongation pRNAPII->Transcription Mcl1_XIAP Mcl-1, XIAP (Anti-apoptotic) Transcription->Mcl1_XIAP Apoptosis Apoptosis Mcl1_XIAP->Apoptosis

Caption: Primary mechanism of RGB-286638 via CDK9 inhibition.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection A 1. Treat cells with RGB-286638 B 2. Harvest and Lyse (with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Transfer (PVDF/NC) D->E F 6. Block Membrane E->F G 7. Primary Ab Incubation (e.g., anti-p-RNAPII) F->G H 8. Secondary Ab Incubation G->H I 9. ECL Detection H->I

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Minimizing RGB-286638-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-targeted kinase inhibitor, RGB-286638. The information provided is intended to help minimize and troubleshoot cellular stress induced by this compound during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of RGB-286638 and how does it relate to cellular stress?

A1: RGB-286638 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), with particularly high activity against transcriptional CDKs such as CDK9.[1][2][3][4] Its primary mechanism of action involves the inhibition of RNA polymerase II (RNAPII) phosphorylation, which is crucial for transcription elongation.[1][5][6] This inhibition of transcription leads to a rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately triggering caspase-dependent apoptosis in cancer cells.[1][4]

The induction of cellular stress is an integral part of RGB-286638's anti-cancer activity. Specifically, it is known to cause nucleolar stress , which leads to the accumulation of the tumor suppressor protein p53.[1][5] This is a key on-target effect that contributes to its therapeutic potential. However, excessive or off-target cellular stress can lead to experimental artifacts and misinterpretation of data.

Q2: I am observing high levels of cytotoxicity at concentrations where I don't expect to see significant target engagement. What could be the cause?

A2: Several factors could contribute to excessive cytotoxicity:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is minimal (ideally ≤ 0.1%). Always include a solvent-only control to assess its specific effect on cell viability.[7]

  • Compound Instability: RGB-286638, like many small molecules, may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Degradation products could be more toxic than the parent compound. It is advisable to prepare fresh dilutions for each experiment.[7][8]

  • Off-Target Effects: While RGB-286638 is a potent CDK inhibitor, it also inhibits other kinases such as GSK-3β, TAK1, and Jak2 at nanomolar concentrations.[2][3] At higher concentrations, the likelihood of off-target effects that contribute to cytotoxicity increases.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to RGB-286638. The reported EC50 values in multiple myeloma cell lines range from 20-70 nM at 48 hours.[1][6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration range.

Q3: How can I differentiate between on-target RGB-286638-induced cellular stress and non-specific cytotoxic effects?

A3: Distinguishing between on-target and off-target effects is critical. Here are some strategies:

  • Biomarker Analysis: Assess the phosphorylation status of direct downstream targets of CDKs inhibited by RGB-286638. A key biomarker is the phosphorylation of the C-terminal domain of RNA polymerase II (p-RNAPII).[1][4] A decrease in p-RNAPII levels at concentrations that correlate with cytotoxicity would suggest an on-target effect.

  • Cell Cycle Analysis: As a CDK inhibitor, RGB-286638 can induce cell cycle arrest.[6] Analyzing the cell cycle profile of treated cells can provide insights into its on-target activity.

  • Rescue Experiments: If a specific off-target kinase is suspected, co-treatment with a known activator of that pathway or using a more selective inhibitor for that kinase could help dissect the effects.

  • Use of a Structurally Unrelated Inhibitor: Employing another CDK9 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to the inhibition of the intended target.[7]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of RGB-286638.

Possible Cause Suggested Solution
Inconsistent Compound Concentration Ensure accurate and consistent pipetting. Calibrate pipettes regularly. Prepare a master mix of the final drug concentration to add to replicate wells.
Cell Plating Density Optimize and maintain a consistent cell seeding density across all experiments. Uneven cell distribution can lead to variable results.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Compound Adsorption to Plasticware Use low-protein-binding plates and pipette tips, especially when working with low concentrations of the compound.[8]
Issue 2: Unexpected Cellular Morphology Changes

Observing unusual cellular morphology can be an indicator of severe cellular stress.

Possible Cause Suggested Solution
High Compound Concentration Perform a thorough dose-response analysis to identify the optimal concentration that induces the desired biological effect without causing excessive morphological changes indicative of necrosis or other forms of cell death.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can induce stress and alter cell morphology.[7]
Nutrient Depletion/Waste Accumulation For longer-term experiments, ensure that the cell culture medium is refreshed periodically to prevent nutrient depletion and the buildup of toxic metabolic byproducts.

Experimental Protocols

Protocol 1: Assessment of RGB-286638-Induced Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with RGB-286638.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with various concentrations of RGB-286638 and appropriate controls (vehicle-only) for the desired time period (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Western Blot Analysis of p-RNAPII and Apoptosis Markers

This protocol is used to confirm the on-target effect of RGB-286638 by assessing the phosphorylation of RNAPII and to evaluate the induction of apoptosis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-RNAPII (Ser2/5), anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Actin or -Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with RGB-286638 as described in Protocol 1.

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Kinase Inhibitory Profile of RGB-286638

Kinase TargetIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
GSK-3β3
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154
Data compiled from multiple sources.[2][3]

Table 2: In Vitro Cytotoxicity of RGB-286638 in Multiple Myeloma (MM) Cell Lines (48h treatment)

Cell Linep53 StatusEC50 (nM)
MM.1SWild-type~25
MM.1RWild-type~30
H929Wild-type~40
U266Mutant~50
OPM1Mutant~60
RPMI-8226Mutant~70
Data represents approximate values from published studies.[1][6]

Mandatory Visualizations

RGB RGB-286638 CDK9 CDK9/Cyclin T1 RGB->CDK9 Inhibition Nucleolus Nucleolus RGB->Nucleolus Induces RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Active Transcription) RNAPII->pRNAPII Transcription Transcription of short-lived proteins pRNAPII->Transcription AntiApoptotic Mcl-1, XIAP Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis NucleolarStress Nucleolar Stress Nucleolus->NucleolarStress p53_accumulation p53 Accumulation NucleolarStress->p53_accumulation p53 p53 p53_accumulation->Apoptosis

Caption: RGB-286638 mechanism of action leading to apoptosis.

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed cells in multi-well plate Incubate1 Incubate overnight Seed->Incubate1 PrepareDrug Prepare RGB-286638 dilutions AddDrug Add drug and controls to cells PrepareDrug->AddDrug Incubate2 Incubate for desired time AddDrug->Incubate2 Harvest Harvest cells Incubate2->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for assessing apoptosis.

HighCytotoxicity High Cytotoxicity Observed DoseResponse Perform Dose-Response Curve HighCytotoxicity->DoseResponse SolventControl Check Solvent Control HighCytotoxicity->SolventControl Biomarker Assess On-Target Biomarkers (p-RNAPII) HighCytotoxicity->Biomarker Optimize Optimize Drug Concentration DoseResponse->Optimize SolventToxic Solvent Toxicity? SolventControl->SolventToxic OnTarget On-Target Effect? Biomarker->OnTarget Proceed Proceed with Optimized Conditions Optimize->Proceed SolventToxic->Biomarker No ReduceSolvent Reduce Solvent Concentration SolventToxic->ReduceSolvent Yes OnTarget->Optimize Yes OffTarget Potential Off-Target Effect OnTarget->OffTarget No ReduceSolvent->DoseResponse

References

dose-response curve issues with RGB-286638

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RGB-286638. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting dose-response curve data obtained during experiments with this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise during the experimental use of RGB-286638, presented in a question-and-answer format.

Q1: My IC50 value for RGB-286638 is significantly higher than the reported values.

A1: A right-shifted dose-response curve, resulting in a higher than expected IC50 value, can be due to several factors:

  • High ATP Concentration: RGB-286638 is an ATP-competitive inhibitor for many of its target kinases.[1] If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it will take a higher concentration of the inhibitor to achieve 50% inhibition.[2][3]

  • High Enzyme Concentration: An excessive concentration of the kinase can lead to stoichiometric inhibition, where a significant portion of the inhibitor is bound to the enzyme, increasing the apparent IC50.[4]

  • Reagent Quality and Handling: Ensure that your stock of RGB-286638 has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.

  • Cell-Based Assay Variables: In cellular assays, factors such as high cell density, cell health, and the specific cell line being used can influence the apparent potency of the compound.[5]

Q2: I am observing a very shallow or steep dose-response curve.

A2: The slope of the dose-response curve (Hill slope) provides information about the inhibitor's binding characteristics.

  • Shallow Slope: This could indicate issues such as compound instability at higher concentrations, solubility problems, or complex biological responses with multiple binding sites or off-target effects.[5]

  • Steep Slope: A steep slope might suggest positive cooperativity in binding or could be an artifact of compound aggregation at higher concentrations, leading to non-specific inhibition.[4] It is crucial to ensure your dose range is appropriate to accurately define the curve.

Q3: The results from my in vitro kinase assay are highly variable between replicates.

A3: High variability often points to technical inconsistencies in the experimental setup.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of RGB-286638. Use calibrated pipettes and pre-wet the tips.[4]

  • Incomplete Reagent Mixing: Thoroughly mix all reagents before adding them to the assay plate.

  • Edge Effects: In multi-well plates, the outer wells are more susceptible to evaporation. To minimize this, consider not using the outermost wells or filling them with buffer.[4]

  • Inconsistent Incubation Times and Temperatures: Maintain uniform incubation conditions for all samples.

Q4: My dose-response curve is not sigmoidal (e.g., it is biphasic or U-shaped).

A4: Non-sigmoidal dose-response curves can be indicative of several phenomena:

  • Off-Target Effects: At higher concentrations, RGB-286638 might inhibit other kinases or cellular pathways, leading to a complex or counteracting cellular response.[4][6] RGB-286638 is known to be a multi-targeted inhibitor.[1][7]

  • Compound Aggregation: As mentioned, aggregation at high concentrations can cause non-specific inhibition, leading to artifacts in the dose-response curve.[6] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in biochemical assays can help mitigate this.

  • Cellular Toxicity: In cell-based assays, high concentrations of the compound may induce cytotoxicity, leading to a decrease in the measured response due to cell death.[6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638

Kinase TargetIC50 (nM)
Cyclin T1-CDK91
Cyclin B1-CDK12
Cyclin E-CDK23
GSK-3β3
Cyclin D1-CDK44
Cyclin E-CDK35
p35-CDK55
TAK15
Jak250
MEK154

Data summarized from MedchemExpress and other sources.[1]

Table 2: Anti-proliferative Activity of RGB-286638 in Multiple Myeloma (MM) Cell Lines

Cell Linep53 StatusEC50 at 48h (nM)
MM.1SWild-type20 - 70
MM.1RWild-type20 - 70
H929Wild-type20 - 70
U266Mutant20 - 70
OPM1Mutant20 - 70
RPMIMutant20 - 70

The half-maximally effective concentrations (EC50) ranged between 20 and 70 nM at 48 hours.[1][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of RGB-286638 against a target kinase.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of RGB-286638 in DMSO.

    • Serially dilute RGB-286638 in assay buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase, substrate, and ATP solutions in a suitable kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

  • Assay Procedure:

    • Add the diluted RGB-286638 or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase solution to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence, or radiometric assay).[8][9]

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of RGB-286638 on the viability of multiple myeloma cell lines.[7]

  • Cell Plating:

    • Seed the multiple myeloma cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and resume logarithmic growth overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of RGB-286638 (e.g., 12.5–100 nM) for 24 and 48 hours.[7] Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the RGB-286638 concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

experimental_workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare RGB-286638 Serial Dilutions add_inhibitor Add Inhibitor/ Vehicle to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase (Pre-incubate) prep_reagents->add_kinase add_inhibitor->add_kinase start_reaction Initiate Reaction with ATP/Substrate add_kinase->start_reaction incubation Incubate at Controlled Temp. start_reaction->incubation detect_signal Detect Kinase Activity incubation->detect_signal plot_data Plot Data detect_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for in vitro kinase assay and IC50 determination.

troubleshooting_logic Troubleshooting Dose-Response Curve Issues cluster_high_ic50 High IC50 cluster_slope Abnormal Slope cluster_variability High Variability start Unexpected Dose- Response Curve check_atp Check ATP Concentration start->check_atp check_solubility Assess Compound Solubility start->check_solubility review_pipetting Review Pipetting Technique start->review_pipetting check_enzyme Check Enzyme Concentration check_atp->check_enzyme check_reagents Verify Reagent Quality check_enzyme->check_reagents check_aggregation Test for Aggregation (add detergent) check_solubility->check_aggregation check_mixing Ensure Thorough Reagent Mixing review_pipetting->check_mixing avoid_edge Avoid Plate Edge Effects check_mixing->avoid_edge

Caption: A logical guide for troubleshooting common dose-response curve issues.

signaling_pathway Simplified Signaling Pathway of RGB-286638 cluster_cdks Transcriptional CDKs cluster_transcription Transcription cluster_apoptosis Apoptosis inhibitor RGB-286638 cdk9 CDK9 inhibitor->cdk9 inhibition rnapii RNA Polymerase II (RNAPII) cdk9->rnapii phosphorylation transcription Transcription (e.g., Mcl-1, XIAP) rnapii->transcription apoptosis Apoptosis transcription->apoptosis inhibition of anti-apoptotic proteins

Caption: The primary mechanism of action of RGB-286638 involves the inhibition of transcriptional CDKs.

References

Validation & Comparative

A Head-to-Head Comparison of CDK Inhibitors: RGB-286638 vs. Flavopiridol

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable CDK inhibitors, RGB-286638 and flavopiridol (B1662207), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide an overview of the experimental protocols employed in these investigations.

Mechanism of Action: Targeting the Cell Cycle Engine

Both RGB-286638 and flavopiridol exert their anti-cancer effects by inhibiting CDKs, key regulators of cell cycle progression and transcription. However, they exhibit different selectivity profiles.

RGB-286638 is a multi-targeted kinase inhibitor with potent activity against transcriptional CDKs, particularly CDK9.[1][2] By inhibiting CDK9, RGB-286638 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global shutdown of transcription and subsequent apoptosis in cancer cells.[3] It also shows inhibitory activity against other CDKs, including CDK1, CDK2, CDK4, and CDK5.[1][4]

Flavopiridol (also known as alvocidib) is considered a pan-CDK inhibitor, demonstrating broad activity against multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6] Its ability to inhibit a wide range of CDKs results in cell cycle arrest at both the G1/S and G2/M phases.[6] The inhibition of transcriptional CDKs like CDK9 also contributes to its pro-apoptotic effects by reducing the expression of anti-apoptotic proteins.[7]

Preclinical Efficacy: A Quantitative Comparison

Direct head-to-head preclinical studies are limited. However, by compiling data from various independent studies, we can draw a comparative picture of their in vitro and in vivo activities.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of CDKs.

Kinase TargetRGB-286638 IC50 (nM)Flavopiridol IC50 (nM)
CDK1/cyclin B2[1]30[5]
CDK2/cyclin E3[1]40[5]
CDK4/cyclin D14[1]20-40[5]
CDK5/p355[1]-
CDK6/cyclin D3Less potent[8]60[5]
CDK7/cyclin HLess potent[8]875[5]
CDK9/cyclin T11[1]20[5]

Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

In Vitro Cellular Efficacy

The cytotoxic effects of RGB-286638 and flavopiridol have been evaluated in various cancer cell lines.

Cell LineCancer TypeRGB-286638 EC50 (nM)Flavopiridol IC50 (nM)
Multiple Myeloma
MM.1S (p53-wt)Multiple Myeloma20-70 (48h)[3]-
U266 (p53-mutant)Multiple Myeloma20-70 (48h)[3]-
Anaplastic Thyroid Cancer
KMH2Anaplastic Thyroid Cancer-130 ± 2[9]
BHT-101Anaplastic Thyroid Cancer-120 ± 7[9]
CAL62Anaplastic Thyroid Cancer-100 ± 20[9]
Cholangiocarcinoma
KKU-055Cholangiocarcinoma-40.1 ± 1.8 (72h)[10]
KKU-100Cholangiocarcinoma-91.9 ± 6.2 (72h)[10]
KKU-213Cholangiocarcinoma-58.2 ± 4.3 (72h)[10]
KKU-214Cholangiocarcinoma-56 ± 9.7 (72h)[10]
Cutaneous T-cell Lymphoma
Hut78Cutaneous T-cell Lymphoma-<100[11]

Note: EC50 (half-maximal effective concentration) and IC50 values are presented as reported in the respective studies. The duration of treatment is provided where available.

In Vivo Efficacy

RGB-286638 has demonstrated significant anti-tumor activity in a multiple myeloma xenograft mouse model. Intravenous administration of 30 mg/kg and 40 mg/kg for five consecutive days resulted in tumor growth inhibition of 85.06% and 86.34%, respectively, and prolonged survival.[4][8]

Flavopiridol has shown in vivo antitumor activity against a variety of human tumor xenografts, including ovarian carcinoma.[5]

Clinical Efficacy and Safety

Both compounds have undergone clinical evaluation, providing insights into their therapeutic potential and associated toxicities.

RGB-286638 was evaluated in a Phase I clinical trial in patients with advanced solid tumors. The recommended Phase II dose was determined to be 120 mg/day administered intravenously for 5 days every 28 days.[12] Dose-limiting toxicities included elevated liver enzymes, supraventricular tachycardias, hypotension, and increased troponin T.[12] Prolonged disease stabilization was observed in some patients.[12]

Flavopiridol has been extensively studied in numerous Phase I and II clinical trials for various hematological and solid tumors.[13][14] It has shown some single-agent activity, but its development has been more focused on combination therapies.[13] Common dose-limiting toxicities include diarrhea, hypotension, and a pro-inflammatory syndrome.[13]

Experimental Protocols

In Vitro Kinase Assays

Detailed protocols for in vitro kinase assays vary between studies but generally involve incubating the purified recombinant kinase with the inhibitor at various concentrations, a specific substrate, and ATP. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

The anti-proliferative effects of the compounds are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. A typical protocol involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48 or 72 hours).

  • Reagent Incubation: A reagent like MTT or MTS is added to each well and incubated to allow for its conversion into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the EC50 or IC50 values are determined by plotting cell viability against inhibitor concentration.

In Vivo Xenograft Studies

Animal models, typically immunodeficient mice, are used to evaluate the in vivo efficacy of the compounds. A general workflow is as follows:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The drug is administered according to a specific dose and schedule (e.g., daily intravenous injections for 5 days).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: The study continues until a predetermined endpoint, such as a specific tumor volume or signs of toxicity. Tumor growth inhibition and effects on survival are then calculated.

Signaling Pathway and Experimental Workflow Diagrams

G Simplified Signaling Pathway of CDK Inhibitors cluster_1 Transcription cluster_2 CDK Inhibitors G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 RNAPII RNA Polymerase II mRNA mRNA Synthesis RNAPII->mRNA CDK9 RGB286638 RGB-286638 RGB286638->RNAPII Inhibits Flavopiridol Flavopiridol Flavopiridol->G1 Inhibits Flavopiridol->G2 Inhibits Flavopiridol->RNAPII Inhibits

Caption: Comparative mechanism of action of RGB-286638 and flavopiridol.

G General Experimental Workflow for In Vitro Efficacy start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Inhibitor (Varying Concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout analysis Calculate IC50/EC50 Values readout->analysis end End analysis->end

References

Validating the Efficacy of RGB-286638 through CDK9 siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multi-targeted kinase inhibitor, RGB-286638, with the highly specific method of gene silencing using CDK9 siRNA. The primary focus is to validate that the anti-cancer effects of RGB-286638 are mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9). This is achieved by comparing the molecular and cellular outcomes of RGB-286638 treatment with those of CDK9 knockdown.

Mechanism of Action: RGB-286638 and CDK9

RGB-286638 is a potent indenopyrazole-derived inhibitor of multiple kinases, with particularly high activity against transcriptional CDKs, most notably CDK9.[1][2] CDK9, in complex with its cyclin T1 partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5 residues. This phosphorylation event is a critical step in releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcription elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and XIAP.[1][3]

By inhibiting CDK9, RGB-286638 leads to a reduction in RNAPII phosphorylation, causing transcriptional arrest and subsequent apoptosis in cancer cells.[1][3] This mechanism of action has been observed in various cancer models, including multiple myeloma, independent of p53 mutational status.[1][3]

To definitively attribute these effects to CDK9 inhibition, a comparison with CDK9-specific small interfering RNA (siRNA) is the gold standard. CDK9 siRNA specifically targets and degrades CDK9 mRNA, leading to a significant reduction in CDK9 protein levels and, consequently, its kinase activity. The concordance of cellular and molecular phenotypes upon treatment with either RGB-286638 or CDK9 siRNA provides strong evidence for on-target activity.

Comparative Data Summary

The following tables summarize the expected quantitative outcomes following treatment with RGB-286638 versus CDK9 siRNA, based on findings from various cancer cell line studies.

Table 1: Effects on Cell Viability and Apoptosis

ParameterRGB-286638CDK9 siRNAKey References
Cell Proliferation (IC50) 20-70 nM (48h) in Multiple Myeloma cellsDose-dependent inhibition[4][5]
Apoptosis Induction Caspase-3, -8, -9 and PARP cleavageIncreased Annexin V-positive cells[1][3][6]

Table 2: Effects on Key Signaling Molecules

Target ProteinEffect of RGB-286638Effect of CDK9 siRNAKey References
p-RNAPII (Ser2/Ser5) Rapid downregulationDownregulation[1][3][7]
Mcl-1 Protein Expression DecreasedDecreased[3][7][8]
XIAP Protein Expression DecreasedNot explicitly stated, but expected due to transcriptional inhibition[3]
CDK9 Protein Expression No direct effectSignificant reduction[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CDK9 siRNA Transfection

This protocol outlines the general procedure for knocking down CDK9 expression in cancer cell lines.

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute CDK9-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.

  • Validation of Knockdown: Assess CDK9 protein levels by Western blotting to confirm efficient knockdown.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of p-RNAPII (Ser2/Ser5), Mcl-1, and total CDK9.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2/Ser5), Mcl-1, CDK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with RGB-286638 or transfect with CDK9 siRNA as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_0 Experimental Design cluster_1 Downstream Analysis cluster_2 Expected Outcomes Cancer Cell Line Cancer Cell Line Treatment Treatment Cancer Cell Line->Treatment RGB-286638 RGB-286638 Treatment->RGB-286638 CDK9 siRNA CDK9 siRNA Treatment->CDK9 siRNA Control siRNA Control siRNA Treatment->Control siRNA Vehicle Control Vehicle Control Treatment->Vehicle Control Western Blot Western Blot RGB-286638->Western Blot Apoptosis Assay Apoptosis Assay RGB-286638->Apoptosis Assay Cell Proliferation Assay Cell Proliferation Assay RGB-286638->Cell Proliferation Assay CDK9 siRNA->Western Blot CDK9 siRNA->Apoptosis Assay CDK9 siRNA->Cell Proliferation Assay Control siRNA->Western Blot Control siRNA->Apoptosis Assay Control siRNA->Cell Proliferation Assay Vehicle Control->Western Blot Vehicle Control->Apoptosis Assay Vehicle Control->Cell Proliferation Assay Phenotypic Concordance Phenotypic Concordance Western Blot->Phenotypic Concordance ↓p-RNAPII ↓Mcl-1 Apoptosis Assay->Phenotypic Concordance ↑Apoptosis Cell Proliferation Assay->Phenotypic Concordance ↓Proliferation G cluster_0 Transcription Elongation Control cluster_1 Gene Transcription cluster_2 Cellular Outcomes RGB-286638 RGB-286638 CDK9 CDK9 RGB-286638->CDK9 inhibits CDK9 siRNA CDK9 siRNA CDK9 siRNA->CDK9 degrades mRNA P-TEFb P-TEFb CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb RNAPII RNAPII P-TEFb->RNAPII p-RNAPII (Ser2/5) p-RNAPII (Ser2/5) RNAPII->p-RNAPII (Ser2/5) Phosphorylation Gene Transcription Gene Transcription p-RNAPII (Ser2/5)->Gene Transcription Anti-apoptotic Proteins (Mcl-1, XIAP) Anti-apoptotic Proteins (Mcl-1, XIAP) Gene Transcription->Anti-apoptotic Proteins (Mcl-1, XIAP) Cell Survival Cell Survival Anti-apoptotic Proteins (Mcl-1, XIAP)->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis inhibits

References

A Head-to-Head Battle in Myeloma: Unpacking the Preclinical Efficacy of RGB-286638 and Seliciclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two cyclin-dependent kinase (CDK) inhibitors, RGB-286638 and seliciclib, in the context of multiple myeloma. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to provide a comprehensive resource for evaluating their potential as anti-myeloma agents.

Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. A key hallmark of this disease is the dysregulation of the cell cycle, making cyclin-dependent kinases (CDKs) attractive therapeutic targets. Both RGB-286638 and seliciclib are multi-targeted CDK inhibitors that have shown promise in preclinical studies. This guide delves into a comparative analysis of their performance in myeloma cells, focusing on their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate them.

Performance Snapshot: Quantitative Comparison

To facilitate a clear comparison of the cytotoxic potential of RGB-286638 and seliciclib, the following tables summarize their half-maximal effective/inhibitory concentrations (EC50/IC50) and their impact on apoptosis in various multiple myeloma cell lines. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.

Table 1: Cytotoxicity of RGB-286638 and Seliciclib in Multiple Myeloma Cell Lines

CompoundCell LineEC50/IC50Time PointCitation
RGB-286638 MM.1S, MM.1R, H929, U266, OPM1, RPMI20-70 nM48 hours[1][2]
Seliciclib MM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.R15-25 µM24 hours[3]
H9298.84 µmol/L72 hours[4]
LP-112.68 µmol/L72 hours[4]
RPMI 822619.5 µmol/L72 hours[4]
NCI H929, RPMI8226, CAG, ARP-1, U266, ARH7720->80 µM72 hours[5]

Table 2: Induction of Apoptosis by RGB-286638 and Seliciclib in Multiple Myeloma Cell Lines

CompoundCell LineApoptosis PercentageTime PointAssayCitation
RGB-286638 MM.1S25%12 hoursAnnexin V/PI[6]
MM.1S45%24 hoursAnnexin V/PI[6]
Seliciclib H929>60%24 hoursTUNEL
LP-1>60%24 hoursTUNEL
RPMI 8226>60%24 hoursTUNEL
NCI H92963% (Sub-G1)48 hoursPI Staining (with Flavopiridol)[5]
CAG62% (Sub-G1)48 hoursPI Staining (with Flavopiridol)[5]

Delving into the Mechanism: Signaling Pathways

Both RGB-286638 and seliciclib exert their anti-myeloma effects by inhibiting multiple CDKs, which in turn disrupts critical cellular processes like transcription and cell cycle progression, ultimately leading to apoptosis. The following diagram illustrates the generalized signaling pathway affected by these inhibitors.

CDK_Inhibitor_Pathway Mechanism of Action of RGB-286638 and Seliciclib in Myeloma Cells RGB_286638 RGB-286638 CDKs CDK1, CDK2, CDK4, CDK5, CDK7, CDK9 RGB_286638->CDKs inhibits CellCycle Cell Cycle Progression RGB_286638->CellCycle inhibit Seliciclib Seliciclib Seliciclib->CDKs inhibits Seliciclib->CellCycle inhibit RNAPII RNA Polymerase II CDKs->RNAPII phosphorylates CDKs->CellCycle drives Rb Rb Phosphorylation CDKs->Rb phosphorylates Transcription Transcription RNAPII->Transcription initiates Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA produces Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein translates to Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest leads to Rb->CellCycle regulates CellCycleArrest->Apoptosis can lead to

Caption: Signaling pathway of RGB-286638 and seliciclib in myeloma cells.

A Look at the Bench: Experimental Workflow

The evaluation of anti-myeloma drugs typically follows a standardized workflow to assess their efficacy and mechanism of action. The diagram below outlines a common experimental pipeline for comparing compounds like RGB-286638 and seliciclib.

Experimental_Workflow Experimental Workflow for Comparing Anti-Myeloma Drugs Start Start: Myeloma Cell Culture Treatment Treat cells with RGB-286638 or Seliciclib (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI or TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., for Mcl-1, cleaved PARP) Treatment->WesternBlot DataAnalysis Data Analysis and Comparison (IC50, Apoptosis %, Protein Levels) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for drug comparison in myeloma cells.

Under the Microscope: Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Drug Treatment: Add varying concentrations of RGB-286638 (e.g., 0-100 nM) or seliciclib (e.g., 0-100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat myeloma cells with the desired concentrations of RGB-286638 or seliciclib for the specified time points.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat myeloma cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which is indicative of apoptosis.

Western Blot Analysis for Mcl-1
  • Cell Lysis: After drug treatment, lyse the myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative expression levels of Mcl-1.

Concluding Remarks

References

Decoding the Selectivity of RGB-286638: A Comparative Analysis of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the precise understanding of a drug's interaction with its intended targets, as well as its off-target effects, is paramount for predicting efficacy and potential toxicities. This guide provides a comprehensive comparison of the kinase inhibitor RGB-286638 with other notable cyclin-dependent kinase (CDK) inhibitors, focusing on its cross-reactivity profile. This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a robust resource for evaluating this compound.

RGB-286638 is an indenopyrazole-derived compound that demonstrates potent inhibitory activity against multiple kinases, primarily targeting transcriptional CDKs.[1] Its mechanism of action involves the induction of both p53-dependent and -independent apoptosis in cancer cells, making it a subject of significant interest in oncology research.[2][3]

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To contextualize the cross-reactivity of RGB-286638, the following table summarizes its inhibitory activity (IC50 values) against a panel of kinases in comparison to other well-characterized CDK inhibitors: Flavopiridol (Alvocidib), AT7519, and SNS-032 (BMS-387032).

Target KinaseRGB-286638 IC50 (nM)Flavopiridol (Alvocidib) IC50 (nM)AT7519 IC50 (nM)SNS-032 (BMS-387032) IC50 (nM)
CDK1/cyclin B1 2[1]30[2][4]210[5][6]480[7]
CDK2/cyclin E 3[1]170[4]47[5][6]38[8]
CDK3/cyclin E 5[1]---
CDK4/cyclin D1 4[1][9]100[4]100[5][6]925[7]
CDK5/p35 5[1]---
CDK6/cyclin D3 Less Potent[1]-170[5][6]-
CDK7/cyclin H Less Potent[1]--62[8]
CDK9/cyclin T1 1[1]-<10[5][6]4[8]
GSK-3β 3[9]-89[5]-
TAK1 5[9]---
AMPK Inhibited[9]---
Jak2 50[9]---
MEK1 54[9]---

The data clearly illustrates that RGB-286638 is a potent pan-CDK inhibitor with significant activity against several other serine/threonine and tyrosine kinases. Its nanomolar potency against GSK-3β and TAK1 distinguishes it from the other listed CDK inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

G Simplified Signaling Pathways Targeted by RGB-286638 cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation cluster_other Other Key Signaling Nodes CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 S_G2 S/G2 Transition CDK2->S_G2 CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription GSK3b GSK-3β TAK1 TAK1 Jak2 Jak2 MEK1 MEK1 RGB RGB-286638 RGB->CDK4_6 RGB->CDK2 RGB->CDK1 RGB->CDK9 RGB->GSK3b RGB->TAK1 RGB->Jak2 RGB->MEK1

Caption: Simplified signaling pathways inhibited by RGB-286638.

G Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assays start Prepare Kinase Panel & Inhibitor Dilutions reaction Incubate Kinase, Substrate, [γ-33P]ATP & Inhibitor start->reaction separation Separate Labeled Substrate from Free ATP reaction->separation quantification Quantify Radioactivity separation->quantification ic50 Determine IC50 Values quantification->ic50 cell_treatment Treat Cancer Cell Lines with Inhibitor ic50->cell_treatment western_blot Western Blot for Phospho-Substrates cell_treatment->western_blot mtt_assay MTT Assay for Cell Viability cell_treatment->mtt_assay end_process End western_blot->end_process mtt_assay->end_process start_process Start start_process->start

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of RGB-286638 and its counterparts.

In Vitro Kinase Assay (Radiometric)

This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Kinase inhibitor (e.g., RGB-286638) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)

  • [γ-³³P]ATP (radiolabeled)

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the kinase inhibitor in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Phospho-Substrate Levels

This protocol is used to assess the effect of the kinase inhibitor on specific signaling pathways within cells.

1. Reagents and Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

2. Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor or DMSO for the desired time.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the relative levels of protein phosphorylation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11][12]

1. Reagents and Materials:

  • Cancer cell lines

  • Cell culture medium

  • Kinase inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the kinase inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[11][12]

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

RGB-286638 emerges as a potent, multi-targeted kinase inhibitor with a distinct cross-reactivity profile that includes strong inhibition of key CDKs and other crucial signaling kinases like GSK-3β and TAK1. This broad-spectrum activity may offer therapeutic advantages in certain cancer contexts but also highlights the importance of carefully characterizing its off-target effects. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the potential of RGB-286638 and to design future studies aimed at elucidating its precise mechanisms of action and clinical utility.

References

A Researcher's Guide to Confirming RGB-286638 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Modern Target Engagement Methodologies.

This guide provides a comprehensive overview of current methodologies for confirming the cellular target engagement of RGB-286638, a potent multi-targeted kinase inhibitor. By objectively comparing the performance of various techniques and providing detailed experimental data, this document aims to equip researchers with the knowledge to select the most appropriate assays for their drug discovery and development needs.

RGB-286638 is a small molecule inhibitor known to target multiple cyclin-dependent kinases (CDKs), with particularly high potency against transcriptional CDKs such as CDK9.[1][2][3] Confirmation of its direct interaction with these targets within a cellular environment is critical for validating its mechanism of action and interpreting cellular phenotypes. This guide explores and compares three principal methods for determining target engagement: downstream signaling analysis via Western Blot, direct target binding assessment using the Cellular Thermal Shift Assay (CETSA), and live-cell target occupancy measurement with NanoBioluminescence Resonance Energy Transfer (NanoBRET). A chemoproteomics approach using Kinobeads is also discussed as a powerful tool for unbiased target profiling.

Data Presentation: Comparing Target Engagement Methodologies

The following tables summarize quantitative data for various kinase inhibitors, including those targeting CDKs, across different target engagement platforms. As direct comparative data for RGB-286638 across all platforms is not publicly available, data for well-characterized CDK inhibitors are used to illustrate the expected outcomes and comparative performance of each assay.

Table 1: Comparison of Cellular Target Engagement Assays for CDK Inhibitors

MethodPrincipleOutputThroughputEndogenous Target?Live Cells?Quantitative Metric (Example)
Western Blot Measures changes in downstream protein phosphorylation or expression levels.Protein band intensityLow to MediumYesYes (prior to lysis)Decrease in p-RNAPII (Ser2) levels
CETSA Ligand binding alters the thermal stability of the target protein.[4]Soluble protein levels after heat shockLow to HighYesYesEC50 of thermal stabilization
NanoBRET Measures competitive displacement of a fluorescent tracer from a NanoLuc-tagged target by the inhibitor.[5][6]BRET signalHighNo (requires overexpression)YesIC50 of tracer displacement
Kinobeads Competitive binding of the inhibitor against immobilized broad-spectrum kinase inhibitors for target capture from cell lysates.[7][8]Protein abundance (mass spec)LowYesNo (cell lysate)Kd (apparent)

Table 2: Example Quantitative Data for CDK Inhibitors Across Different Platforms

InhibitorTargetAssayCell LineIC50 / EC50 / Kd (nM)Reference
SNS-032CDK9Apoptosis AssayNALM6, REH~200[9]
Cdk9-IN-13CDK9In vitro Kinase Assay-< 3[10]
Samuraciclib (CDK7i)CDK7CETSALNCaP(Protocol provided, no value)[11]
AbemaciclibCDK4/6NanoBRETHEK293(Qualitative data shown)[12]
DinaciclibCDK9/T1NanoBRETHEK293(Similar cellular affinity to NVP-2)[12]
FlavopiridolCDK9In vitro Kinase Assay-(Potent, value not specified)[2]

Note: Direct comparison of absolute values should be done with caution due to differing experimental conditions and principles of each assay.

Mandatory Visualization

Signaling Pathway of RGB-286638's Primary Target: CDK9

CDK9_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II (RNAPII) (Paused) PTEFb->RNAPII Phosphorylates CTD at Ser2 pRNAPII p-RNAPII (Ser2) (Elongating) RNAPII->pRNAPII mRNA mRNA transcripts (e.g., c-Myc, Mcl-1) pRNAPII->mRNA pRNAPII->mRNA Leads to transcription Protein Synthesis Protein Synthesis RGB286638 RGB-286638 RGB286638->PTEFb Inhibits Kinase Activity

Caption: Inhibition of the CDK9/Cyclin T1 complex by RGB-286638.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Culture cells to 70-80% confluency treat Treat cells with RGB-286638 (dose-response) or DMSO start->treat harvest Harvest and wash cells treat->harvest heat Heat aliquots at a specific temperature (e.g., 52°C for ITDR) or across a temperature gradient harvest->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant quantify Quantify protein concentration (e.g., BCA assay) supernatant->quantify western Analyze by Western Blot (Probe for target and loading control) quantify->western analyze Quantify band intensity and plot dose-response or melt curves western->analyze end Determine EC50 or Tm shift analyze->end Logic_Comparison cluster_methods Target Engagement Methods cluster_pros Advantages cluster_cons Disadvantages WB Western Blot (Downstream Biomarker) WB_pro Physiologically relevant readout No protein modification needed WB->WB_pro is advantageous for WB_con Indirect measure of engagement Signal can be affected by other pathways WB->WB_con is limited by CETSA CETSA CETSA_pro Directly measures binding Works on endogenous proteins Label-free CETSA->CETSA_pro is advantageous for CETSA_con Not all binding events cause a thermal shift Lower throughput for WB readout CETSA->CETSA_con is limited by NanoBRET NanoBRET NanoBRET_pro Live cells, real-time data High-throughput Highly quantitative NanoBRET->NanoBRET_pro is advantageous for NanoBRET_con Requires overexpression of tagged protein Potential for artifacts from tagging NanoBRET->NanoBRET_con is limited by Kinobeads Kinobeads Kinobeads_pro Unbiased, proteome-wide profiling Identifies off-targets Endogenous proteins Kinobeads->Kinobeads_pro is advantageous for Kinobeads_con Performed on lysates, not intact cells Biased towards ATP-competitive inhibitors Kinobeads->Kinobeads_con is limited by

References

The Synergistic Potential of RGB-286638: A Comparative Guide for Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RGB-286638 is a potent, multi-targeted kinase inhibitor with significant activity against several cyclin-dependent kinases (CDKs), particularly CDK9. While preclinical and early clinical studies have primarily focused on its single-agent efficacy, the mechanism of action of RGB-286638 strongly suggests a high potential for synergistic activity when combined with other anti-cancer agents. This guide provides a comparative overview of the potential synergistic effects of RGB-286638 with other targeted and cytotoxic drugs, supported by preclinical data from studies on other CDK9 inhibitors.

Overview of RGB-286638's Mechanism of Action

RGB-286638 is an indenopyrazole-derived compound that demonstrates potent inhibition of multiple kinases involved in cell cycle regulation and transcription.[1] Its primary targets include CDK1, CDK2, CDK4, and notably, the transcriptional kinase CDK9.[1] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[2][3] This mechanism provides a strong rationale for combining RGB-286638 with other agents that target different survival pathways in cancer cells.

Potential Synergistic Combinations with RGB-286638

Based on the established mechanisms of CDK9 inhibitors, several classes of anti-cancer drugs present as promising candidates for synergistic combinations with RGB-286638. A recent review has highlighted that synergistic effects between CDK9 inhibitors and agents such as the Bcl-2 inhibitor Venetoclax (B612062), the proteasome inhibitor Bortezomib (B1684674), the immunomodulatory drug Lenalidomide (B1683929), and the EGFR inhibitor Erlotinib have been demonstrated in preclinical studies and are awaiting clinical verification.[2][4]

Comparative Analysis of Preclinical Synergy with CDK9 Inhibitors

The following sections detail the preclinical evidence for the synergistic activity of CDK9 inhibitors with venetoclax, bortezomib, lenalidomide, and erlotinib. While this data is not specific to RGB-286638, it provides a strong basis for predicting its synergistic potential.

Table 1: Preclinical Synergistic Effects of CDK9 Inhibitors with Venetoclax

CDK9 InhibitorCancer TypeKey FindingsReference
Voruciclib (B612172)Acute Myeloid Leukemia (AML)Synergistic induction of apoptosis in AML cell lines and primary patient samples. Downregulation of Mcl-1 and c-Myc.[5]
DinaciclibHypodiploid Acute Lymphoblastic Leukemia (ALL)Synergistic induction of cell death in hypodiploid ALL cell lines. Eradication of leukemic blasts in patient-derived xenografts (PDXs).[6]
A-1467729 / A-1592668Mantle Cell Lymphoma (MCL)Synergistic induction of apoptosis in MCL cell lines and primary patient samples. Overcame venetoclax resistance.[7]
Enitociclib (B605923)Multiple Myeloma (MM)Synergistic cytotoxic activity in multiple myeloma cell lines.[3]
CYC065Chronic Lymphocytic Leukemia (CLL)Strong synergy in inducing apoptosis, even in CLL samples resistant to each drug alone.[8]

Table 2: Preclinical Synergistic Effects of CDK9 Inhibitors with Bortezomib and Lenalidomide

CDK9 InhibitorCombination AgentCancer TypeKey FindingsReference
EnitociclibBortezomibMultiple Myeloma (MM)Synergistic cytotoxic activity in multiple myeloma cell lines.[3][9]
EnitociclibLenalidomideMultiple Myeloma (MM)Synergistic cytotoxic activity in multiple myeloma cell lines.[3]

Table 3: Preclinical Rationale for Synergy between CDK Inhibitors and Erlotinib

CDK Inhibitor ClassCombination AgentCancer TypeKey FindingsReference
CDK4/6 InhibitorsEGFR Tyrosine Kinase Inhibitors (TKIs)EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)Enhanced growth inhibition and G0/G1 cell cycle arrest.[10]
CDK9 InhibitorsEGFR InhibitorsLung AdenocarcinomaCDK9 inhibitors are effective against cells resistant to EGFR inhibitors like osimertinib.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are crucial for the replication and extension of these findings.

Synergy Assessment with Venetoclax in AML (Voruciclib)
  • Cell Lines and Reagents: THP-1, U937, MOLM-13, MV4-11, and OCI-AML3 AML cell lines were utilized. Voruciclib and venetoclax were dissolved in DMSO.

  • Apoptosis Assay: Cells were treated with the drugs for 24 hours. Apoptosis was assessed by Annexin V-FITC/PI staining and flow cytometry.

  • Western Blotting: Whole-cell lysates were prepared after 24 hours of treatment and subjected to western blotting to detect levels of Mcl-1, c-Myc, and cleaved caspase-3.

  • Synergy Analysis: The combination index (CI) was calculated using CompuSyn software to determine synergy (CI < 1).[1]

In Vivo Synergy in Mantle Cell Lymphoma (A-1592668 and Venetoclax)
  • Animal Model: Female SCID-beige mice were subcutaneously inoculated with Jeko-1 MCL cells.

  • Treatment Regimen: Once tumors reached a mean volume of approximately 200 mm³, mice were randomized to receive vehicle, venetoclax (100 mg/kg, daily oral gavage), A-1592668 (5 mg/kg, twice daily intraperitoneal injection), or the combination.

  • Efficacy Evaluation: Tumor volumes were measured twice weekly. The study endpoint was a tumor volume of 2000 mm³.[7]

Cytotoxicity and Synergy in Multiple Myeloma (Enitociclib)
  • Cell Viability Assay: NCI-H929, MM.1S, OPM-2, and U266B1 multiple myeloma cell lines were treated with enitociclib and/or bortezomib or lenalidomide for 96 hours. Cell viability was determined using the Alamar Blue assay.

  • Synergy Calculation: Drug synergy was calculated using the zero-interaction potency (ZIP) method with SynergyFinder 3.0 software. A synergy score >10 was considered synergistic.[3]

Mechanistic Insights and Signaling Pathways

The synergistic effects of CDK9 inhibitors with other targeted agents are rooted in their complementary mechanisms of action.

CDK9 and Bcl-2 Inhibition

Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, particularly Mcl-1. CDK9 is a critical transcriptional regulator of Mcl-1. By inhibiting CDK9, RGB-286638 can decrease Mcl-1 levels, thus sensitizing cancer cells to Bcl-2 inhibition by venetoclax and leading to profound apoptosis.[5][7][12]

CDK9_Bcl2_Synergy cluster_0 CDK9 Inhibition cluster_1 Bcl-2 Inhibition cluster_2 Apoptosis Regulation RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 inhibits Mcl1 Mcl-1 CDK9->Mcl1 promotes transcription Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Mcl1->Apoptosis inhibits Experimental_Workflow start Cancer Cell Lines (e.g., Multiple Myeloma) treatment Treat with RGB-286638, Combination Drug, or Combination start->treatment viability Assess Cell Viability (e.g., MTT/Alamar Blue) treatment->viability apoptosis Measure Apoptosis (e.g., Annexin V/PI) treatment->apoptosis western_blot Analyze Protein Expression (e.g., Mcl-1, c-Myc, PARP) treatment->western_blot synergy Calculate Synergy (e.g., Combination Index) viability->synergy apoptosis->synergy western_blot->synergy invivo In Vivo Xenograft Studies (if synergy is confirmed in vitro) synergy->invivo CDK9_EGFR_Synergy cluster_0 EGFR Pathway cluster_1 Transcriptional Regulation Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR inhibits Proliferation Proliferation EGFR->Proliferation promotes RGB286638 RGB-286638 CDK9 CDK9 RGB286638->CDK9 inhibits ResistanceGenes Resistance Genes CDK9->ResistanceGenes promotes transcription ResistanceGenes->EGFR mediates resistance to inhibition

References

Navigating the Landscape of CDK Inhibition: A Comparative Guide to Alternatives for RGB-286638

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics, the landscape of Cyclin-Dependent Kinase (CDK) inhibitors is both promising and complex. RGB-286638, a potent pan-CDK inhibitor, has demonstrated significant anti-tumor activity. However, the pursuit of enhanced selectivity, improved therapeutic windows, and diverse mechanisms of action necessitates a thorough evaluation of alternative CDK inhibitors. This guide provides an objective comparison of prominent alternatives to RGB-286638, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in informed decision-making for future research and development.

This comprehensive guide delves into a selection of notable CDK inhibitors, categorized as either pan-CDK inhibitors, similar to RGB-286638, or selective CDK4/6 inhibitors, which represent a more targeted therapeutic strategy. The performance of these alternatives is compared based on their inhibitory profiles, cellular effects, and preclinical or clinical outcomes.

Pan-CDK Inhibitors: Broad-Spectrum Cell Cycle Control

Pan-CDK inhibitors exert their effects by targeting multiple CDK enzymes, leading to a broad impact on cell cycle progression and transcription. This class of inhibitors includes established compounds like Flavopiridol (Alvocidib) and second-generation inhibitors such as Dinaciclib and Milciclib.

Flavopiridol (Alvocidib)

Flavopiridol was one of the first CDK inhibitors to enter clinical trials.[1] It is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9, which plays a crucial role in transcriptional regulation.[1][2][3] Its mechanism of action involves competing with ATP for the kinase binding site, leading to cell cycle arrest and apoptosis.[4] While it has shown efficacy in various hematological malignancies, its broad target profile can lead to a narrow therapeutic window and associated toxicities.[1]

Dinaciclib (MK-7965)

Developed as a second-generation CDK inhibitor, Dinaciclib exhibits high potency against CDK1, CDK2, CDK5, and CDK9.[5] It was designed to have a more favorable therapeutic index compared to Flavopiridol. Preclinical studies have shown its ability to induce apoptosis in various tumor cell lines.[5][6] However, clinical trials in solid tumors have shown limited single-agent activity, suggesting its potential may lie in combination therapies.[6][7]

Milciclib (PHA-848125)

Milciclib is another pan-CDK inhibitor that primarily targets CDK1, CDK2, and CDK4.[8][9] It has been investigated in clinical trials for various solid tumors, including thymic carcinoma.[9][10] Preclinical data have demonstrated its ability to induce G1 cell cycle arrest and inhibit tumor growth in xenograft models.[8][11]

Selective CDK4/6 Inhibitors: A Targeted Approach to G1-S Phase Transition

In contrast to pan-CDK inhibitors, selective CDK4/6 inhibitors offer a more targeted approach by specifically inhibiting the CDK4 and CDK6 enzymes. This leads to the dephosphorylation of the Retinoblastoma protein (Rb), preventing the G1-S phase transition and ultimately inhibiting cell proliferation.[12] This class of drugs has shown significant success in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.

Palbociclib (Ibrance)

Palbociclib was the first CDK4/6 inhibitor to receive FDA approval.[13][14] It is used in combination with endocrine therapy for the treatment of HR+/HER2- advanced or metastatic breast cancer.[13][15] Clinical trials have demonstrated a significant improvement in progression-free survival when Palbociclib is added to letrozole (B1683767) or fulvestrant.[13]

Ribociclib (Kisqali)

Following Palbociclib, Ribociclib was also approved for the treatment of HR+/HER2- advanced breast cancer in combination with an aromatase inhibitor.[16][17] The MONALEESA-2 trial showed that the combination of Ribociclib and letrozole significantly prolonged progression-free survival compared to letrozole alone.[18]

Abemaciclib (Verzenio)

Abemaciclib is another potent and selective CDK4/6 inhibitor approved for HR+/HER2- breast cancer.[19] It has shown efficacy both as a monotherapy and in combination with endocrine therapy. Notably, Abemaciclib has also demonstrated activity in patients who have progressed on prior endocrine therapy.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for RGB-286638 and its alternatives against a panel of CDK enzymes. It is important to note that these values can vary depending on the specific assay conditions and should be used as a comparative guide.

CompoundCDK1 (nM)CDK2 (nM)CDK3 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
RGB-286638 23545--1
Flavopiridol 30170-100-6030010
Dinaciclib 31--1--4
Milciclib 39845-160265-150-
Palbociclib >10000>10000-1115---
Ribociclib >10000>10000-10-39--
Abemaciclib ---210---

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of CDK inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to characterize these compounds.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of a compound against a specific CDK enzyme.

Materials:

  • Recombinant CDK/cyclin complexes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP (at or near the Km for the specific CDK)

  • Substrate (e.g., a peptide derived from Rb or histone H1)

  • Test compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • In a microplate, add the recombinant CDK/cyclin complex and the substrate to the kinase buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a kinase inhibitor or a chelating agent).

  • Add the detection reagent to measure the amount of product formed (e.g., ADP).

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

  • For the MTS assay, add the MTS reagent directly to the culture medium and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the compound.

Signaling Pathway Visualizations

Understanding the mechanism of action of CDK inhibitors requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the core pathways affected by pan-CDK and selective CDK4/6 inhibitors.

Pan_CDK_Inhibition_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Growth Factors Growth Factors CDK4/6/CycD CDK4/6/Cyclin D Growth Factors->CDK4/6/CycD G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNA Pol II RNA Polymerase II mRNA mRNA RNA Pol II->mRNA CDK1/CycB CDK1/Cyclin B CDK1/CycB->M CDK2/CycE CDK2/Cyclin E Rb Rb CDK2/CycE->Rb phosphorylates CDK2/CycA CDK2/Cyclin A CDK2/CycA->S CDK4/6/CycD->Rb phosphorylates CDK7/CycH CDK7/CAK CDK7/CycH->RNA Pol II phosphorylates CDK7/CycH->CDK1/CycB activates CDK7/CycH->CDK2/CycE activates CDK9/CycT CDK9/P-TEFb CDK9/CycT->RNA Pol II phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes p53 p53 p53->G1 arrests Pan-CDK Inhibitor Pan-CDK Inhibitor Pan-CDK Inhibitor->CDK1/CycB Pan-CDK Inhibitor->CDK2/CycE Pan-CDK Inhibitor->CDK2/CycA Pan-CDK Inhibitor->CDK4/6/CycD Pan-CDK Inhibitor->CDK7/CycH Pan-CDK Inhibitor->CDK9/CycT Pan-CDK Inhibitor->p53 can activate

Caption: Pan-CDK inhibitors block multiple CDKs, halting the cell cycle and transcription.

CDK46_Inhibition_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle G1-S Transition Growth Factors Growth Factors CDK4/6/CycD CDK4/6/Cyclin D Growth Factors->CDK4/6/CycD G1 G1 Phase S S Phase G1->S Progression Rb Rb CDK4/6/CycD->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes CDK4/6 Inhibitor CDK4/6 Inhibitor CDK4/6 Inhibitor->CDK4/6/CycD

References

A Comparative Analysis of Pan-CDK Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is continually evolving. A key area of focus has been the inhibition of cyclin-dependent kinases (CDKs), master regulators of the cell cycle whose dysregulation is a hallmark of cancer. Pan-CDK inhibitors, which target multiple CDKs simultaneously, represent a powerful, albeit complex, therapeutic strategy. This guide provides an objective, data-driven comparison of prominent pan-CDK inhibitors, offering insights into their biochemical potency, cellular activity, and clinical potential.

Biochemical Potency: A Head-to-Head Comparison of Kinase Inhibition

The cornerstone of a pan-CDK inhibitor's profile is its activity against a spectrum of CDK enzymes. The half-maximal inhibitory concentration (IC50) is a critical metric for this, indicating the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes greater potency. The following table summarizes the IC50 values of several key pan-CDK inhibitors against a panel of CDKs, providing a snapshot of their relative potencies and selectivity profiles.

InhibitorCDK1 (nM)CDK2 (nM)CDK3 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
Flavopiridol (Alvocidib) 30[1]170[1]-100[1]-60875[2]<10[3]
Dinaciclib (MK-7965) 3[4]1-1001[5]--4[5]
SNS-032 (BMS-387032) 480[6]38[6][7]-925[6]->1000[8]62[6][7]4[6][7]
AZD5438 16[9][10]6[9][10]->150014[11]21[9]sub-μM[11]20[9][10]
AT7519 210[3]47[3]>1000[12]100[3]18[13]170[3]>1000[12]<10[3]

Cellular Activity: Inhibiting Cancer Cell Proliferation

Beyond biochemical assays, the efficacy of these inhibitors is assessed by their ability to halt the proliferation of cancer cells. The following table presents the anti-proliferative IC50 values for these inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeAnti-proliferative IC50
Flavopiridol (Alvocidib) HCT116Colon Carcinoma13 nM[2]
A2780Ovarian Carcinoma15 nM[2]
PC3Prostate Cancer10 nM[2]
Mia PaCa-2Pancreatic Cancer36 nM[2]
Dinaciclib (MK-7965) A2780Ovarian Carcinoma4 nM (dThd incorporation)[4]
HepG2Liver Cancer~20-40 nM[14][15]
AZD5438 MCF-7Breast Cancer0.2 μM[16]
ARH-77Leukemia1.7 μM[16]
AT7519 MCF-7Breast Cancer40 nM[12]
SW620Colorectal Adenocarcinoma940 nM[12]
MM.1SMultiple Myeloma0.5 μM[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods used for evaluation, the following diagrams are provided.

CDK_Cell_Cycle_Pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->S Promotes Entry CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S Maintains CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M Promotes Entry Pan_CDK_Inhibitors Pan-CDK Inhibitors Pan_CDK_Inhibitors->CyclinD_CDK46 Pan_CDK_Inhibitors->CyclinE_CDK2 Pan_CDK_Inhibitors->CyclinA_CDK2 Pan_CDK_Inhibitors->CyclinB_CDK1

Figure 1: Simplified CDK-Mediated Cell Cycle Pathway.

Kinase_Assay_Workflow Kinase Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Dilution Prepare Serial Dilutions of Pan-CDK Inhibitor Incubation Incubate Inhibitor, Enzyme, Substrate, & ATP Inhibitor_Dilution->Incubation Enzyme_Prep Prepare CDK/Cyclin Complex Solution Enzyme_Prep->Incubation Substrate_ATP_Prep Prepare Substrate and ATP Solution Substrate_ATP_Prep->Incubation Stop_Reaction Stop Reaction (e.g., add EDTA) Incubation->Stop_Reaction Detection_Step Measure Kinase Activity (e.g., Luminescence, Radioactivity) Stop_Reaction->Detection_Step Data_Analysis Calculate IC50 Values Detection_Step->Data_Analysis

Figure 2: General Workflow for a Kinase Activity Assay.

Cell_Viability_Workflow Cell Viability Assay Workflow (e.g., MTS/CellTiter-Glo) Seed_Cells Seed Cancer Cells in Microplate Treat_Cells Treat with Serial Dilutions of Pan-CDK Inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTS, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 Values Measure_Signal->Analyze_Data

Figure 3: Workflow for a Cell Viability Assay.

Detailed Experimental Protocols

1. Kinase Activity Assay (General Protocol)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific CDK.

  • Reagent Preparation:

    • Prepare serial dilutions of the pan-CDK inhibitor in 100% DMSO. Further dilute these in a kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.

    • Prepare a solution of the recombinant CDK/Cyclin enzyme complex in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution containing the kinase substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein) and ATP in kinase assay buffer. The ATP concentration is often kept near its Km value for the specific kinase.[17]

  • Assay Procedure:

    • In a multi-well plate, add the diluted inhibitor solutions. Include positive controls (vehicle, e.g., DMSO) and negative controls (no enzyme).

    • Initiate the kinase reaction by adding the enzyme solution followed by the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection:

    • Stop the reaction, often by adding a solution containing EDTA.

    • Measure the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[18]

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[19]

      • Fluorescence polarization assays: Based on the binding of a phosphospecific antibody to the phosphorylated substrate.[20]

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (MTS/CellTiter-Glo)

This protocol outlines a common method for assessing the effect of a pan-CDK inhibitor on the proliferation of cancer cell lines.

  • Cell Culture:

    • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the pan-CDK inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period, typically 48 to 72 hours.[2][16]

  • Detection:

    • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product. Measure the absorbance at a specific wavelength (e.g., 490 nm).[2]

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percent viability versus the inhibitor concentration and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a pan-CDK inhibitor on the cell cycle distribution of a cell population.

  • Cell Treatment and Harvesting:

    • Treat cultured cells with the pan-CDK inhibitor at the desired concentration and for the desired time.

    • Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation and Staining:

    • Fix the cells by resuspending them in cold 70% ethanol (B145695) and incubating on ice or at -20°C for at least 30 minutes.[21]

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).[21][22]

    • Incubate the cells in the staining solution in the dark.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

    • Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Concluding Remarks

The pan-CDK inhibitors presented in this guide exhibit distinct profiles of biochemical potency and cellular activity. Flavopiridol and Dinaciclib, for instance, demonstrate potent, broad-spectrum CDK inhibition at low nanomolar concentrations. In contrast, SNS-032 shows a more selective profile, with pronounced activity against CDKs 2, 7, and 9.[6][7] The choice of an appropriate pan-CDK inhibitor for a specific research or therapeutic application will depend on the desired target profile, the cellular context, and the acceptable off-target effects. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging CDK inhibitors. As our understanding of the intricate roles of individual CDKs in cancer biology deepens, the rational application of these powerful inhibitors will continue to be a promising avenue in the development of novel cancer therapies.

References

Validating the Anti-Proliferative Effects of RGB-286638: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-proliferative effects of RGB-286638, a multi-targeted cyclin-dependent kinase (CDK) inhibitor. We present a comparative analysis with other notable CDK inhibitors, flavopiridol (B1662207) and dinaciclib (B612106), supported by experimental data from preclinical studies. Detailed methodologies for key validation assays are also included to facilitate the replication and further investigation of RGB-286638's therapeutic potential.

Introduction to RGB-286638

RGB-286638 is a potent small molecule inhibitor targeting multiple CDKs, which are key regulators of cell cycle progression and transcription.[1][2][3] Its anti-tumor activity has been demonstrated in various cancer models, particularly in multiple myeloma (MM), where it has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth both in vitro and in vivo.[2][4][5]

Comparative Analysis of Anti-Proliferative Effects

While direct head-to-head experimental data is limited, a comparison of the inhibitory profiles and reported anti-proliferative activities of RGB-286638, flavopiridol, and dinaciclib provides valuable insights into their potential therapeutic applications.

Kinase Inhibitory Profile

RGB-286638 distinguishes itself as a pan-CDK inhibitor with high potency against several key cell cycle and transcriptional CDKs.

Kinase TargetRGB-286638 IC₅₀ (nM)Flavopiridol IC₅₀ (nM)Dinaciclib IC₅₀ (nM)
CDK1/cyclin B2~1001
CDK2/cyclin E3~1001
CDK4/cyclin D14~1004
CDK5/p255201
CDK9/cyclin T1134
GSK-3β3--
JAK250--
MEK154--
Data compiled from multiple sources.[5][6] Note: IC₅₀ values can vary depending on the assay conditions.
In Vitro Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines

RGB-286638 has demonstrated significant cytotoxic effects in a panel of MM cell lines, including those with wild-type and mutant p53.

Cell Linep53 StatusRGB-286638 EC₅₀ (nM, 48h)
MM.1SWild-type20-70
MM.1RWild-type20-70
H929Wild-type20-70
U266Mutant20-70
OPM1Mutant20-70
RPMI 8226Mutant20-70
EC₅₀ values were determined by MTT assay.[4]

Mechanism of Action: Signaling Pathways

RGB-286638 exerts its anti-proliferative effects through the inhibition of multiple CDKs, leading to the disruption of cell cycle progression and the induction of apoptosis. The diagram below illustrates the key signaling pathways affected by RGB-286638.

RGB-286638_Mechanism_of_Action cluster_0 RGB-286638 cluster_1 CDK Inhibition cluster_2 Cellular Effects cluster_3 Downstream Targets RGB RGB-286638 CDK1 CDK1/Cyclin B RGB->CDK1 CDK2 CDK2/Cyclin E RGB->CDK2 CDK4 CDK4/Cyclin D RGB->CDK4 CDK9 CDK9/Cyclin T1 RGB->CDK9 G2M_Arrest G2/M Arrest CDK1->G2M_Arrest G1_Arrest G1 Arrest CDK2->G1_Arrest Rb pRb CDK4->Rb RNAPII RNA Pol II CDK9->RNAPII Apoptosis Apoptosis G2M_Arrest->Apoptosis G1_Arrest->Apoptosis Transcription_Inhibition Transcription Inhibition Mcl1 Mcl-1 Transcription_Inhibition->Mcl1 XIAP XIAP Transcription_Inhibition->XIAP Rb->G1_Arrest RNAPII->Transcription_Inhibition Mcl1->Apoptosis Inhibits XIAP->Apoptosis Inhibits

Caption: RGB-286638 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for validating the anti-proliferative effects of RGB-286638 are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MM cell lines (e.g., MM.1S, U266)

  • RGB-286638

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat cells with various concentrations of RGB-286638 (e.g., 0-100 nM) and a vehicle control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • MM cell lines

  • RGB-286638

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with RGB-286638 (e.g., 50 nM) for various time points (e.g., 12, 24 hours).

  • Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MM cell lines

  • RGB-286638

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with RGB-286638 (e.g., 50 nM) for the desired time.

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.

Materials:

  • MM cell lines

  • RGB-286638

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, p-Rb, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with RGB-286638 (e.g., 50 nM) for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram outlines a typical workflow for validating the anti-proliferative effects of a compound like RGB-286638.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion Cell_Culture Cell Culture (e.g., MM.1S, U266) Treatment Treatment with RGB-286638 Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot EC50 EC₅₀ Determination Viability->EC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptotic_Pop Apoptotic Population Quantification Apoptosis->Apoptotic_Pop Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp Conclusion Validation of Anti-proliferative Effects EC50->Conclusion Cell_Cycle_Dist->Conclusion Apoptotic_Pop->Conclusion Protein_Exp->Conclusion

Caption: A standard workflow for assessing the anti-proliferative activity of RGB-286638.

References

Safety Operating Guide

Proper Disposal of RGB-286638 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides essential guidance on the proper disposal procedures for RGB-286638 free base, a multi-targeted cyclin-dependent kinase (CDK) inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is a potent research chemical that requires careful handling and disposal.[1][2][3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general principles for the disposal of hazardous chemical waste in a laboratory setting must be strictly followed.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

In case of exposure:

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with plenty of water or shower. Medical attention is required.

  • Eye Contact: Rinse thoroughly with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate ophthalmological attention.

  • Ingestion: Rinse mouth with water (do not swallow). Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound, and any materials contaminated with it, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Segregation of Waste:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for hazardous solid waste. This includes any contaminated items such as weighing papers or disposable lab equipment.

    • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO[1][2]) should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all components of a liquid waste mixture, including solvents (e.g., DMSO, ethanol) and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Toxic," "Harmful if swallowed," "Skin and eye irritant").

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Keep containers sealed when not in use.

    • Follow storage temperature guidelines for the compound: short-term at 0-4°C and long-term at -20°C.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest or any other required documentation to the disposal personnel.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 545.63 g/mol [1]
Purity 98.26%[1], 99.70%[2]
IC50 Values CDK9: 1 nM, CDK1: 2 nM, CDK2: 3 nM, CDK4: 4 nM, CDK3: 5 nM, CDK5: 5 nM, GSK-3β: 3 nM, TAK1: 5 nM, Jak2: 50 nM, MEK1: 54 nM[1][2]
Solubility DMSO: 100 mg/mL, Ethanol: 2 mg/mL, Water: Insoluble[1]
Storage Temperature Short-term (days to weeks): 0 - 4°C, Long-term (months to years): -20°C[3]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols involving RGB-286638, such as those for cell viability assays (MTT), western blotting, and cell cycle analysis by flow cytometry, can be found in published research.[4]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Segregation cluster_2 Container Management cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Solid Waste (Unused powder, contaminated items) A->C D Liquid Waste (Solutions containing RGB-286638) A->D E Sharps Waste (Contaminated needles, etc.) A->E B Consult Institutional EHS Guidelines B->C B->D B->E F Label Container: 'Hazardous Waste' 'this compound' List all components C->F D->F E->F G Store in Secure Secondary Containment F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Provide Waste Manifest for Pickup H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for RGB-286638 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling RGB-286638 free base. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent cyclin-dependent kinase (CDK) inhibitor. Due to its bioactive nature and associated hazards, stringent safety measures must be observed during handling, storage, and disposal. The following information synthesizes available safety data to provide clear, actionable guidance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary safety concerns when handling this compound are exposure through ingestion, skin contact, eye contact, and inhalation. The compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating these health hazards.

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile rubber, minimum thickness 0.11 mmPrevents skin contact and irritation.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsProtects eyes from splashes and airborne particles.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Dust Mask/RespiratorN95 or higher, if handling powder outside a fume hoodPrevents inhalation of the powder, which can cause respiratory tract irritation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

AspectProtocolRationale
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.To minimize inhalation exposure and contain any potential spills.
Storage (Powder) Store in a tightly sealed container in a dry, well-ventilated place. Recommended long-term storage at -20°C.To prevent degradation of the compound and accidental exposure.
Storage (In Solvent) Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.To maintain the stability and concentration of the solution for experimental use.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (Solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container for organic/chemical waste.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Note: Never dispose of this compound down the drain or in regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely working with this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation (Don PPE) weigh Weighing (In Fume Hood) prep->weigh Proceed solubilize Solubilization weigh->solubilize If needed experiment Experimentation weigh->experiment Direct use solubilize->experiment storage Storage (-20°C or -80°C) solubilize->storage Store aliquot decon Decontamination (Work Area) experiment->decon dispose_solid Solid Waste Disposal decon->dispose_solid dispose_liquid Liquid Waste Disposal decon->dispose_liquid dispose_ppe PPE Disposal decon->dispose_ppe

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGB-286638 free base
Reactant of Route 2
Reactant of Route 2
RGB-286638 free base

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。